Methyl 4-(3-bromopropyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-bromopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHPVAWXMHRICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445130 | |
| Record name | Methyl 4-(3-bromopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-86-0 | |
| Record name | Methyl 4-(3-bromopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-(3-bromopropyl)benzoate from 4-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust synthetic pathway for the preparation of methyl 4-(3-bromopropyl)benzoate, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 4-bromobenzoic acid, and proceeds through a two-step sequence involving esterification followed by a Friedel-Crafts acylation and subsequent reduction and bromination. This guide provides comprehensive experimental protocols, quantitative data, and logical diagrams to ensure clarity and reproducibility for researchers in the field.
Synthetic Strategy Overview
The synthesis of this compound from 4-bromobenzoic acid is accomplished via a three-stage process. The initial step involves the esterification of the carboxylic acid group of 4-bromobenzoic acid to yield methyl 4-bromobenzoate. This intermediate is then subjected to a Friedel-Crafts acylation with succinic anhydride to introduce a three-carbon chain, which is subsequently reduced and brominated to afford the final product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-bromobenzoate
The first step is the Fischer esterification of 4-bromobenzoic acid.
Reaction Scheme:
4-Bromobenzoic Acid + Methanol --(H₂SO₄)--> Methyl 4-bromobenzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzoic Acid | 201.02 | 20.1 g | 0.1 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromobenzoic acid (20.1 g, 0.1 mol) and methanol (100 mL).
-
Stir the mixture until the solid is partially dissolved.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain pure methyl 4-bromobenzoate as a white crystalline solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-95% |
| Melting Point | 77-80 °C |
| Purity (by GC) | >98% |
Step 2: Synthesis of this compound
This step involves a multi-stage process starting with a Friedel-Crafts acylation.
2.2.1. Friedel-Crafts Acylation:
Reaction Scheme:
Methyl 4-bromobenzoate + Succinic Anhydride --(AlCl₃)--> Methyl 4-(3-carboxypropanoyl)benzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-bromobenzoate | 215.04 | 21.5 g | 0.1 |
| Succinic Anhydride | 100.07 | 11.0 g | 0.11 |
| Aluminum Chloride | 133.34 | 29.3 g | 0.22 |
| Dichloromethane (anhydrous) | - | 150 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate beaker, dissolve methyl 4-bromobenzoate (21.5 g, 0.1 mol) and succinic anhydride (11.0 g, 0.11 mol) in 50 mL of anhydrous dichloromethane.
-
Add this solution dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 100 mL of ice-cold 6M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the keto acid.
2.2.2. Clemmensen Reduction:
Reaction Scheme:
Methyl 4-(3-carboxypropanoyl)benzoate --(Zn(Hg), HCl)--> Methyl 4-(4-carboxybutyl)benzoate
Procedure:
-
Prepare amalgamated zinc by stirring zinc dust (30 g) with a solution of mercuric chloride (3 g) in water (45 mL) and concentrated HCl (1.5 mL) for 5 minutes. Decant the aqueous solution.
-
To the keto acid from the previous step, add the amalgamated zinc, 75 mL of water, 75 mL of concentrated HCl, and 50 mL of toluene.
-
Heat the mixture to reflux with vigorous stirring for 8 hours. Add 25 mL of concentrated HCl every 2 hours during the reflux.
-
Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to give the carboxylic acid.
2.2.3. Conversion of Carboxylic Acid to Alcohol and then to Bromide (Alternative to Clemmensen): Wolff-Kishner Reduction followed by Bromination
As the Clemmensen reduction uses harsh acidic conditions that might affect the ester, a Wolff-Kishner reduction is a suitable alternative.
Reaction Scheme 1: Wolff-Kishner Reduction
Methyl 4-(3-carboxypropanoyl)benzoate + H₂NNH₂ --(KOH, ethylene glycol)--> 4-(3-carboxypropyl)benzoic acid
Procedure:
-
Dissolve the keto acid in diethylene glycol (100 mL) and add hydrazine hydrate (10 mL, 0.2 mol).
-
Heat the mixture to 120 °C for 1 hour.
-
Add potassium hydroxide pellets (11.2 g, 0.2 mol) and increase the temperature to 200-210 °C, distilling off water and excess hydrazine.
-
Maintain the temperature for 4 hours.
-
Cool the mixture, dilute with water (200 mL), and acidify with concentrated HCl.
-
Collect the precipitated dicarboxylic acid by filtration.
Reaction Scheme 2: Reduction of Carboxylic Acid to Alcohol
4-(3-carboxypropyl)benzoic acid --(LiAlH₄, THF)--> 4-(4-hydroxybutyl)benzoic acid
Procedure:
-
To a suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous THF (200 mL) at 0 °C, add a solution of the dicarboxylic acid in THF dropwise.
-
After the addition, stir the mixture at room temperature for 12 hours.
-
Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the aluminum salts and wash with THF.
-
Concentrate the filtrate to obtain the diol, which can be selectively protected and oxidized to give 4-(4-hydroxybutyl)benzoic acid. (This route is complex).
A More Direct Route via 4-(3-hydroxypropyl)benzoic acid
A more straightforward approach involves the synthesis of 4-(3-hydroxypropyl)benzoic acid, which can then be esterified and brominated.
Synthesis of 4-(3-hydroxypropyl)benzoic acid:
This can be achieved via a Grignard reaction of 4-bromobenzoic acid (protected as its silyl ester) with ethylene oxide, followed by deprotection.
Esterification and Bromination:
-
Esterify 4-(3-hydroxypropyl)benzoic acid with methanol and an acid catalyst as described in Step 1.
-
Dissolve the resulting methyl 4-(3-hydroxypropyl)benzoate in anhydrous dichloromethane.
-
Cool to 0 °C and add phosphorus tribromide (PBr₃) dropwise.
-
Stir at room temperature for 4 hours.
-
Quench with ice water, separate the organic layer, wash with sodium bicarbonate solution and brine, dry, and concentrate to give the final product.
Data Summary
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Esterification | 4-Bromobenzoic acid, Methanol, H₂SO₄ | Methanol | Reflux | 4 | 90-95 |
| 2a | Friedel-Crafts | Methyl 4-bromobenzoate, Succinic anhydride, AlCl₃ | Dichloromethane | Reflux | 3 | 75-85 |
| 2b | Reduction (Wolff-Kishner) | Hydrazine, KOH | Diethylene glycol | 200-210 | 4 | 80-90 |
| 2c | Bromination | Alcohol, PBr₃ | Dichloromethane | 0 - RT | 4 | 85-95 |
Workflow and Logic Diagrams
Caption: High-level experimental workflow for the synthesis.
Conclusion
This guide provides a detailed and technically sound methodology for the synthesis of this compound from 4-bromobenzoic acid. The described multi-step process, while involving several stages, utilizes well-established and reliable chemical transformations. The inclusion of quantitative data and clear experimental protocols is intended to facilitate the successful implementation of this synthesis in a research and development setting. For a more direct and potentially higher-yielding route, the synthesis and subsequent modification of 4-(3-hydroxypropyl)benzoic acid is a highly recommended alternative to the Friedel-Crafts based approach on the pre-formed ester.
An In-depth Technical Guide to Methyl 4-(3-bromopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(3-bromopropyl)benzoate is a chemical compound with significant applications as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both an ester and a bromoalkyl group, allows for its use as a building block in the construction of more complex molecules with potential therapeutic activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and an illustration of its application in a synthetic pathway.
Chemical and Physical Properties
This compound, identified by the CAS number 113100-86-0, is an organic compound with the molecular formula C₁₁H₁₃BrO₂.[1] It is also known by its systematic IUPAC name, this compound, and as a synonym, Benzoic acid, 4-(3-bromopropyl)-, methyl ester.[1]
The structural and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 113100-86-0[1] |
| Molecular Formula | C₁₁H₁₃BrO₂[1] |
| Molecular Weight | 257.13 g/mol |
| IUPAC Name | This compound |
| Synonyms | Benzoic acid, 4-(3-bromopropyl)-, methyl ester[1] |
| SMILES | O=C(OC)C1=CC=C(CCCBr)C=C1[1] |
| MDL Number | MFCD14708223[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Off-white to light yellow solid |
| Boiling Point | 310.202 °C at 760 mmHg |
| Flash Point | 141.405 °C |
| Density | 1.354 g/cm³ |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
| Solubility | Information not readily available |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via Fischer esterification of 4-(3-bromopropyl)benzoic acid with methanol, using sulfuric acid as a catalyst.
Materials:
-
4-(3-bromopropyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(3-bromopropyl)benzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to reach equilibrium. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and wash with water to remove the excess methanol and sulfuric acid.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted carboxylic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be further purified by column chromatography or distillation under reduced pressure to obtain the final, pure product.
Applications in Drug Development and Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its structure allows for the introduction of a 4-(methoxycarbonyl)phenylpropyl moiety into a target molecule. The bromo group acts as a good leaving group for nucleophilic substitution reactions, enabling the linkage of this fragment to other molecular scaffolds.
One notable application of similar haloalkylated benzoate esters is in the synthesis of kinase inhibitors. For instance, a structurally related compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, is a key intermediate in a novel synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. In this synthesis, the chloroalkyl group is used to alkylate a phenolic hydroxyl group, forming an ether linkage that is a key structural feature of the final drug molecule.
The following diagram illustrates a generalized experimental workflow where this compound is used as a building block in a multi-step synthesis of a hypothetical bioactive molecule.
Caption: Generalized workflow for the use of this compound in synthesis.
In this workflow, this compound (A) reacts with a nucleophilic substrate (B) in a nucleophilic substitution reaction (C) to form an intermediate where the phenylpropylbenzoate moiety is attached to the substrate. Subsequent reactions, such as ester hydrolysis (D) to the corresponding carboxylic acid and then amide coupling (E) with an amine, can be performed to build a more complex, potentially bioactive molecule (F). This highlights the utility of this compound as a versatile linker and building block in medicinal chemistry.
References
"Methyl 4-(3-bromopropyl)benzoate" molecular weight and formula
An In-depth Technical Guide to Methyl 4-(3-bromopropyl)benzoate
This technical guide provides comprehensive information on the chemical properties, potential synthesis, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Compound Identification
Below is a summary of the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 113100-86-0[1] |
| Molecular Formula | C₁₁H₁₃BrO₂[1][2] |
| Synonyms | Benzoic acid, 4-(3-bromopropyl)-, methyl ester[1] |
Proposed Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible two-step synthetic route can be proposed based on standard organic chemistry principles, such as Fischer esterification and subsequent bromination.
Step 1: Esterification of 4-(3-bromopropyl)benzoic acid
This step involves the reaction of 4-(3-bromopropyl)benzoic acid with methanol in the presence of an acid catalyst to yield the methyl ester.
Materials:
-
4-(3-bromopropyl)benzoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent (e.g., Dichloromethane or Diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(3-bromopropyl)benzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography if necessary.
Step 2: Illustrative Experimental Workflow
The following diagram illustrates the general workflow for the proposed synthesis and purification process.
References
Spectroscopic Analysis of Methyl 4-(3-bromopropyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for Methyl 4-(3-bromopropyl)benzoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on its chemical structure and established principles of spectroscopic analysis. It also includes comprehensive experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | Doublet | 2H | Ar-H (ortho to -COOCH₃) |
| ~ 7.30 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂CH₂Br) |
| ~ 3.90 | Singlet | 3H | -OCH₃ |
| ~ 3.45 | Triplet | 2H | -CH₂Br |
| ~ 2.80 | Triplet | 2H | Ar-CH₂- |
| ~ 2.20 | Multiplet | 2H | -CH₂CH₂CH₂- |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167.0 | C=O (Ester) |
| ~ 145.0 | Ar-C (quaternary, attached to propyl chain) |
| ~ 130.0 | Ar-CH (ortho to -COOCH₃) |
| ~ 129.5 | Ar-C (quaternary, attached to ester) |
| ~ 128.5 | Ar-CH (ortho to propyl chain) |
| ~ 52.0 | -OCH₃ |
| ~ 35.0 | Ar-CH₂- |
| ~ 33.0 | -CH₂Br |
| ~ 32.0 | -CH₂CH₂CH₂- |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1720 | Strong | C=O (Ester) stretch |
| ~ 1610, 1580 | Medium-Weak | Aromatic C=C stretch |
| ~ 1280, 1110 | Strong | C-O (Ester) stretch |
| ~ 690 | Strong | C-Br stretch |
Sample Preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 256/258 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes |
| 225/227 | [M - OCH₃]⁺ |
| 197/199 | [M - COOCH₃]⁺ |
| 177 | [M - Br]⁺ |
| 149 | [M - Br - C₂H₄]⁺ |
| 118 | [C₆H₄CO]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are general protocols for the acquisition of NMR, IR, and MS spectra for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required.[1]
-
Transfer and Filtration : If any solid particles are present, filter the solution into a clean, dry NMR tube.[1]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[2]
-
Data Acquisition :
-
Place the NMR tube in the spectrometer.
-
The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
-
For ¹H NMR, acquire the spectrum using appropriate pulse sequences.
-
For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.[3]
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) in a 1:100 ratio.[4]
-
Place the mixture in a pellet press and apply pressure to form a transparent disk.
-
-
Sample Preparation (Thin Film Method for Liquids/Oils) :
-
If the sample is a liquid or can be melted, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]
-
-
Data Acquisition :
-
Obtain a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument's software will automatically subtract the background spectrum.
-
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[6][7]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion.[8]
-
Ionization : The sample molecules are ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.[9]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8]
-
Detection : A detector measures the abundance of ions at each m/z value.
-
Data Interpretation : The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak indicates the molecular weight of the compound, and the fragmentation pattern provides structural information.[10]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample, from preparation to final structural elucidation.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. rsc.org [rsc.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. webassign.net [webassign.net]
- 6. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Methyl 4-(3-bromopropyl)benzoate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information and predicted characteristics regarding the solubility and stability of Methyl 4-(3-bromopropyl)benzoate (CAS No. 113100-86-0). Due to the limited availability of specific experimental data for this compound in public literature, this document leverages data from structurally analogous compounds and established principles of organic chemistry to provide a detailed predictive analysis and recommended experimental protocols for its characterization. This guide is intended to support researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development in handling, formulating, and analyzing this compound.
Introduction
This compound is a benzoate ester containing a bromopropyl functional group. Its chemical structure suggests its utility as a versatile intermediate in organic synthesis, particularly in the introduction of a propyl-benzoyl moiety in the design of novel molecules with potential therapeutic applications. An understanding of its solubility and stability is paramount for its effective use in research and development, including reaction setup, purification, formulation, and storage.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 113100-86-0 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |
| Molecular Weight | 257.12 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage | Sealed in dry, Room Temperature | [3][4] |
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Soluble | The aromatic ring and alkyl chain favor interaction with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Soluble to Moderately Soluble | The ester group can engage in dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ester can act as a hydrogen bond acceptor. Solubility is likely to decrease with increasing alcohol chain length. |
| Aqueous | Water | Poorly Soluble to Insoluble | The hydrophobic character of the benzene ring and the alkyl chain is expected to dominate over the polar ester group, leading to low water solubility. |
| Aqueous Acid | 5% HCl | Insoluble | The ester group is unlikely to be protonated under these conditions to enhance solubility. |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Insoluble (at room temp.); may decompose upon heating | While the ester itself is not acidic, prolonged exposure to basic conditions, especially with heating, can lead to hydrolysis. |
Predicted Stability Profile
Detailed stability studies on this compound are not publicly documented. However, its stability can be inferred from the chemical reactivity of its functional groups: the ester and the alkyl bromide.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Pathway |
| pH | Stable in neutral and mildly acidic conditions. Unstable in strong acidic and basic conditions, especially at elevated temperatures. | Acid-catalyzed hydrolysis: Reversible reaction leading to 4-(3-bromopropyl)benzoic acid and methanol. Base-catalyzed hydrolysis (saponification): Irreversible reaction forming the corresponding carboxylate salt and methanol. |
| Temperature | Stable at room temperature when stored in a sealed container.[3][4] Decomposition may occur at elevated temperatures. | Thermal decomposition pathways are not documented but could involve elimination or other radical reactions at high temperatures. |
| Light | Potential for photolytic degradation, particularly in the presence of UV light. | The bromine atom could be susceptible to homolytic cleavage, initiating radical reactions. Aromatic systems can also be photosensitive. |
| Oxidizing/Reducing Agents | The ester group is generally stable to mild oxidizing agents. The alkyl bromide can be susceptible to reduction. | The C-Br bond can be reduced to a C-H bond by various reducing agents. |
Recommended Experimental Protocols
The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.
Experimental Protocol for Solubility Determination
This protocol outlines a qualitative to semi-quantitative method for assessing the solubility of the compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Selection of solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
-
Heating (Optional): For samples that are partially soluble or insoluble at room temperature, gently warm the test tube and observe any change in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.
-
Repeat: Repeat the procedure for each solvent to be tested.
Experimental Protocol for Stability Assessment
This protocol provides a framework for evaluating the stability of this compound under various stress conditions, consistent with ICH guidelines for new drug substances.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
Hydrochloric acid and Sodium hydroxide solutions
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature and humidity controlled chambers
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the stock solution with 0.1 M HCl at a specified temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Incubate the stock solution with 0.1 M NaOH at room temperature for a set period (e.g., 2 hours).
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) for a defined period.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of remaining parent compound and any major degradation products. Calculate the percentage of degradation.
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
References
Methyl 4-(3-bromopropyl)benzoate: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
This document provides a comprehensive overview of the safety and handling precautions for Methyl 4-(3-bromopropyl)benzoate, a chemical intermediate utilized in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide emphasizes a proactive approach to risk mitigation through the adoption of stringent safety protocols, drawing from best practices for handling related chemical classes, such as brominated organic compounds and potential alkylating agents. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Quantitative Safety and Physical Data
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 5798-88-9 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Physical State | Solid or Liquid (information varies) |
| Boiling Point | No specific data available |
| Melting Point | No specific data available |
| Acute Toxicity (Oral) | No data available |
| Acute Toxicity (Dermal) | No data available |
| Acute Toxicity (Inhalation) | No data available |
| Skin Corrosion/Irritation | Presumed to be an irritant (Category 2) |
| Eye Damage/Irritation | Presumed to cause serious eye irritation (Category 2A) |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction (Category 1) |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Reproductive Toxicity | No data available |
Note: The GHS classifications provided are presumptive and based on the chemical's structural alerts and the hazards associated with similar brominated organic compounds. All personnel should handle this chemical as if it possesses these hazards until conclusive data becomes available.
Experimental Protocols and Handling Procedures
Given the unknown toxicological profile of this compound, all work with this compound must be conducted with the utmost care, adhering to the principles of prudent practice in the laboratory.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.[1] This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves must be inspected before use and changed immediately if contaminated, torn, or punctured.
-
Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable jumpsuit should be considered.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Engineering Controls
All handling of this compound, including weighing, transferring, and reaction setup, should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[1] The fume hood should have adequate airflow and be kept clean and uncluttered.
General Handling Procedures
-
Avoid Contact: Minimize all direct contact with the chemical.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
Quantities: Use the smallest amount of the chemical necessary for the experiment.
-
Transfers: When transferring the chemical, use appropriate tools such as a spatula for solids or a pipette for liquids. Pouring should be done slowly and carefully to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or apply cosmetics in areas where this chemical is handled.
Storage
Proper storage is critical to maintaining the stability of the compound and preventing accidental release.[1]
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1]
-
Containers: Keep the container tightly sealed and in an upright position.[1]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and reactive metals.
Spill and Waste Disposal
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid generating dust. Place all contaminated materials into a sealed, labeled container for disposal.
-
Waste Disposal: All waste containing this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting, from procurement to disposal.
Caption: Safe handling workflow for this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the principal investigator and the individual researcher to conduct a thorough risk assessment for any specific experimental procedure and to ensure that all safety precautions are strictly followed. A strong culture of safety is paramount when working with research chemicals with incomplete toxicological profiles.
References
An In-depth Technical Guide to the Formation Mechanism of Methyl 4-(3-bromopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of Methyl 4-(3-bromopropyl)benzoate, a valuable intermediate in organic synthesis. The synthesis of this compound involves a multi-step process, primarily encompassing the formation of a substituted benzoic acid and its subsequent esterification. This document details the plausible synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support researchers in the effective synthesis of this molecule.
Synthetic Pathways and Core Mechanisms
The formation of this compound is not a single-step reaction but rather a synthetic sequence. The most logical and commonly employed strategy involves two primary transformations:
-
Formation of the 4-(3-bromopropyl) Side Chain: This can be achieved through various methods, with a prominent route involving the modification of a precursor molecule at the para position of the benzene ring. A plausible and efficient method starts from 4-(3-hydroxypropyl)benzoic acid. The hydroxyl group can be converted to a bromide, a more effective leaving group, through nucleophilic substitution.
-
Esterification of the Carboxylic Acid: The carboxylic acid functionality of the substituted benzoic acid is then converted to a methyl ester via Fischer esterification. This is an acid-catalyzed reaction between the carboxylic acid and methanol.
An alternative, though potentially less direct, pathway could involve starting with a compound already possessing the propyl group, such as 4-propylbenzoic acid, and introducing the bromine at the benzylic position via a free-radical bromination, followed by esterification. However, the selective bromination at the benzylic position of a propyl chain can be less specific than the substitution of a primary alcohol.
This guide will focus on the more controlled synthesis from 4-(3-hydroxypropyl)benzoic acid.
Mechanism of Bromination of 4-(3-hydroxypropyl)benzoic Acid
The conversion of the primary alcohol in 4-(3-hydroxypropyl)benzoic acid to the corresponding bromide is typically achieved using reagents like hydrogen bromide (HBr) or phosphorus tribromide (PBr₃). The mechanism with HBr, often in the presence of a strong acid like H₂SO₄, proceeds via a nucleophilic substitution (SN2) pathway.
Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, which converts the poor leaving group (-OH) into a good leaving group (H₂O).
Step 2: Nucleophilic Attack by Bromide The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon atom bearing the protonated hydroxyl group. This attack occurs from the backside, leading to the displacement of a water molecule and the formation of the C-Br bond.
Mechanism of Fischer Esterification
The final step in the synthesis is the Fischer esterification of 4-(3-bromopropyl)benzoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction is a nucleophilic acyl substitution.
Step 1: Protonation of the Carbonyl Oxygen The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Step 2: Nucleophilic Attack by Methanol A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Step 3: Proton Transfer A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Step 4: Elimination of Water The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.
Step 5: Deprotonation A base (such as water or another molecule of methanol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of 4-(3-bromopropyl)benzoic acid from 4-(3-hydroxypropyl)benzoic acid
Materials:
-
4-(3-hydroxypropyl)benzoic acid
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(3-hydroxypropyl)benzoic acid in toluene, add 48% aqueous hydrobromic acid.
-
Carefully add concentrated sulfuric acid dropwise to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(3-bromopropyl)benzoic acid.
-
The crude product can be purified by recrystallization.
Synthesis of this compound via Fischer Esterification
Materials:
-
4-(3-bromopropyl)benzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve 4-(3-bromopropyl)benzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Bromination | 4-(3-hydroxypropyl)benzoic acid | 48% HBr, H₂SO₄ | Toluene | Reflux | 4-6 | 85-95 |
| Esterification | 4-(3-bromopropyl)benzoic acid | MeOH, H₂SO₄ (cat.) | Methanol | Reflux | 3-5 | 90-98 |
Table 1: Summary of Reaction Conditions and Yields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-(3-hydroxypropyl)benzoic acid | C₁₀H₁₂O₃ | 180.20 | White solid | 135-138 |
| 4-(3-bromopropyl)benzoic acid | C₁₀H₁₁BrO₂ | 243.10 | White to off-white solid | 145-148 |
| This compound | C₁₁H₁₃BrO₂ | 257.12 | Colorless oil or low-melting solid | N/A |
Table 2: Physicochemical Properties of Key Compounds.
Mandatory Visualizations
Reaction Scheme
Caption: Overall synthetic route for this compound.
Mechanism of Bromination
Caption: SN2 mechanism for the bromination of the hydroxypropyl side chain.
Mechanism of Fischer Esterification
Caption: Mechanism of the acid-catalyzed Fischer esterification.
An In-depth Technical Guide on the Reactivity of Methyl 4-(3-bromopropyl)benzoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-bromopropyl)benzoate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating a reactive primary alkyl bromide and an aromatic methyl ester, allows for a wide range of chemical transformations. The propyl chain offers flexibility, while the benzoate moiety can be a crucial pharmacophore or a precursor for further functionalization. This technical guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles, supported by experimental data and detailed protocols.
Core Reactivity Principles: SN2 Reactions
The primary mode of reactivity for this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step. The primary nature of the alkyl halide makes it an excellent substrate for SN2 reactions, as steric hindrance is minimal.
dot graph "SN2_Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Figure 1: Generalized SN2 reaction mechanism for this compound.
Reactivity with Oxygen Nucleophiles
The reaction of this compound with oxygen-based nucleophiles, primarily through the Williamson ether synthesis, is a cornerstone of its application in building complex molecular architectures.
Williamson Ether Synthesis with Phenols
Phenoxides, generated by treating phenols with a base, are excellent nucleophiles for reacting with this compound to form aryl propyl ethers. This reaction is widely used in the synthesis of various compounds, including potential pharmaceutical agents.
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Hydroxy-4-methoxybenzoate | K₂CO₃ | DMF | 70 | 4 | 95 | [1] |
| 4-Ethylphenol | NaOH | Not Specified | Reflux | 1 | Not Specified | [2] |
| General Phenols | K₂CO₃ | DMF | 90 | 1.25 | 84 (example) | [3] |
Experimental Protocol: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (A Representative Example)
This protocol is adapted from the synthesis of a structurally similar gefitinib intermediate.[1]
Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate (0.47 mol) in DMF (500 mL), add potassium carbonate (1.0 mol) and 1-bromo-3-chloropropane (0.65 mol).
-
Heat the reaction mixture at 70°C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent like ethyl acetate to afford the desired product.
dot graph "Williamson_Ether_Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot Figure 2: Experimental workflow for the Williamson ether synthesis.
Reactivity with Nitrogen Nucleophiles
The alkylation of nitrogen-containing compounds with this compound is a key step in the synthesis of many biologically active molecules.
Alkylation of Heterocyclic Amines (Imidazole, Pyrazole, Triazole)
Heterocyclic amines such as imidazole, pyrazole, and 1,2,4-triazole readily undergo N-alkylation. These reactions are typically carried out in the presence of a base to deprotonate the N-H bond of the heterocycle, generating a more potent nucleophile.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Not Specified | N,N-Dimethylacetamide | Reflux | 72 | Not Specified | [4] |
| Pyrazole | K₂CO₃ | DMF | Room Temp | 1 | 96 (with iodomethane) | [5] |
| 1,2,4-Triazole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | General Knowledge |
Experimental Protocol: General Procedure for N-Alkylation of Heterocycles
Materials:
-
This compound
-
Heterocyclic amine (e.g., imidazole, pyrazole, 1,2,4-triazole)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of the heterocyclic amine in the chosen anhydrous solvent, add the base and stir for a short period at room temperature to facilitate deprotonation.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph "N_Alkylation_of_Heterocycles" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10];
} dot Figure 3: Logical relationship in the N-alkylation of heterocycles.
Reactivity with Sulfur Nucleophiles
Thiolates, generated from thiols, are potent nucleophiles that react efficiently with this compound to form thioethers.
Reaction with Thiophenols
The reaction with thiophenolates provides a straightforward route to aryl propyl thioethers.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Triethylamine | DMSO | 60 | 72 | 85 (on a similar substrate) | [2] |
Experimental Protocol: General Procedure for S-Alkylation with Thiols
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., Triethylamine, K₂CO₃)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve the thiol and this compound in the chosen solvent.
-
Add the base to the reaction mixture.
-
Heat the mixture with stirring, monitoring the reaction by TLC.
-
Upon completion, cool the reaction and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Reactivity with Carbon and Halide Nucleophiles
Reaction with Cyanide
The reaction with cyanide salts, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is a common method for introducing a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other functional groups. These reactions are typically carried out in a polar aprotic solvent.[6][7][8][9][10]
| Nucleophile | Solvent | Temperature | Yield (%) | Reference |
| KCN | Ethanol | Reflux | Not Specified | [7] |
Reaction with Azide
Sodium azide (NaN₃) is an effective nucleophile for converting alkyl halides to alkyl azides.[11] Alkyl azides are valuable intermediates for the synthesis of amines via reduction or for use in click chemistry.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaN₃ | DMSO | Room Temp | Overnight | 73 (for benzyl bromide) | [11] |
Finkelstein Reaction (Halide Exchange)
The bromide in this compound can be exchanged for an iodide by treatment with sodium iodide in acetone. This Finkelstein reaction is driven by the precipitation of sodium bromide in acetone. The resulting alkyl iodide is often more reactive in subsequent nucleophilic substitution reactions.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its primary alkyl bromide functionality allows for efficient SN2 reactions with a diverse array of nucleophiles, including oxygen, nitrogen, sulfur, carbon, and halide ions. This guide has provided an overview of these reactions, supported by tabulated data and detailed experimental protocols where available in the literature for similar substrates. The versatility of this reagent makes it a powerful tool for the synthesis of complex molecules in drug discovery and materials science. Further research into its reactivity with an even broader range of nucleophiles will undoubtedly continue to expand its utility in chemical synthesis.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. orgchemres.org [orgchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. wyzant.com [wyzant.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Methyl bromide reacts with KCN (alc | Filo [askfilo.com]
- 8. Reactions of some benzylidene compounds with potassium cyanide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Methodological & Application
Application Notes and Protocols for Methyl 4-(3-bromopropyl)benzoate as a Linker in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). These molecules are comprised of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI by the proteasome. While polyethylene glycol (PEG) and simple alkyl chains are common linker motifs, the exploration of novel linker structures is crucial for optimizing the pharmacological properties of PROTACs.
This document provides detailed application notes and protocols for the use of Methyl 4-(3-bromopropyl)benzoate as a versatile linker in the synthesis of PROTACs. The rigid phenyl group offers a defined spatial orientation between the two ligands, while the alkyl chain provides appropriate length and flexibility. The terminal bromide allows for facile covalent attachment to a nucleophilic group on one of the ligands, and the methyl ester provides a handle for subsequent amide bond formation with the second ligand.
Hypothetical PROTAC Design: Targeting BRD4 for Degradation
To illustrate the application of the this compound linker, we propose the design of a hypothetical PROTAC, designated AP-25 , targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a well-validated epigenetic reader and transcriptional regulator implicated in various cancers.
-
Warhead: JQ1, a potent and well-characterized inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD4.
-
E3 Ligase Ligand: Pomalidomide, a derivative of thalidomide that recruits the Cereblon (CRBN) E3 ligase.
-
Linker: Derived from this compound.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of PROTAC action involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., CRBN). This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Figure 1: General mechanism of PROTAC-induced protein degradation.
Quantitative Data for a Hypothetical BRD4-Degrader (AP-25)
The following table summarizes representative hypothetical data for the BRD4-targeting PROTAC, AP-25, synthesized using the this compound linker. This data is intended to be illustrative of typical performance metrics for an effective PROTAC.
| Parameter | Description | Hypothetical Value |
| Binding Affinity | ||
| BRD4 IC50 (nM) | Concentration of AP-25 required to displace 50% of a fluorescent probe from the BRD4 bromodomain. | 25 |
| CRBN IC50 (nM) | Concentration of AP-25 required to displace 50% of a fluorescent probe from the CRBN E3 ligase. | 150 |
| Degradation Potency | ||
| DC50 (nM) | Concentration of AP-25 required to degrade 50% of cellular BRD4 protein after 24 hours. | 10 |
| Dmax (%) | Maximum percentage of BRD4 degradation achieved at high concentrations of AP-25. | >95% |
| Cellular Activity | ||
| Cell Viability IC50 (nM) | Concentration of AP-25 required to inhibit the growth of a BRD4-dependent cancer cell line (e.g., MV4-11) by 50%. | 15 |
Experimental Protocols
The synthesis of the hypothetical PROTAC, AP-25, involves a multi-step process, beginning with the functionalization of the JQ1 warhead and the Pomalidomide E3 ligase ligand, followed by their conjugation using the this compound linker.
Part 1: Synthesis of Functionalized JQ1 with a Nucleophilic Handle
A derivative of JQ1 containing a free amine or thiol is required. For this protocol, we will assume the synthesis of a JQ1 derivative with a primary amine (JQ1-NH2), which can be prepared according to literature procedures.
Part 2: Synthesis of the PROTAC Precursor (JQ1-Linker)
This step involves the reaction of the JQ1-NH2 with this compound via nucleophilic substitution.
Reagents and Materials:
-
JQ1-NH2
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve JQ1-NH2 (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir
Application Notes and Protocols for Methyl 4-(3-bromopropyl)benzoate in PET Tracer Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of Positron Emission Tomography (PET) tracers synthesized directly from "Methyl 4-(3-bromopropyl)benzoate." The following application notes and protocols are therefore presented as a generalized guide, outlining the potential utility of this bifunctional precursor in the conceptual development of novel PET tracers based on established radiochemical principles. The experimental details provided are hypothetical and would require substantial optimization and validation in a research setting.
Introduction
This compound is a bifunctional organic molecule that possesses key chemical features potentially amenable to the synthesis of PET tracers. Its structure comprises a bromopropyl group, which can serve as an electrophile for alkylation reactions, and a methyl benzoate group, which can be chemically modified for the introduction of a positron-emitting radionuclide. This document outlines a conceptual framework for the application of this compound as a precursor in the development of novel PET imaging agents.
The proposed strategy involves a two-stage process:
-
Conjugation: The bromopropyl moiety is utilized to attach the benzoate core to a targeting vector (e.g., a small molecule, peptide, or antibody fragment) that has a high affinity for a specific biological target (e.g., a receptor, enzyme, or transporter).
-
Radiolabeling: The methyl benzoate functional group of the resulting conjugate is then modified to incorporate a positron-emitting isotope, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).
Potential Synthetic Pathways
Two plausible pathways for the development of a PET tracer using this compound are outlined below. These pathways are illustrative and would necessitate optimization for any specific targeting molecule.
Pathway A: Radiolabeling via Acylation following Hydrolysis
This pathway involves the initial conjugation of the precursor to a targeting molecule, followed by hydrolysis of the methyl ester to a carboxylic acid, and subsequent radiolabeling via an amidation reaction with a radiolabeled amine.
Caption: Conceptual workflow for PET tracer synthesis via conjugation and subsequent radiolabeling.
Pathway B: Radiolabeling via Radiofluorination following Reduction
This alternative pathway involves the reduction of the methyl ester to a primary alcohol, which is then converted to a suitable leaving group (e.g., tosylate) for subsequent radiofluorination with [¹⁸F]fluoride.
Caption: Alternative conceptual workflow involving reduction and radiofluorination.
Experimental Protocols (Hypothetical)
The following protocols are generalized and would require significant adaptation for a specific target molecule and radiolabeling procedure.
Protocol 1: Synthesis of Target-Conjugated Benzoate
-
Dissolution: Dissolve the targeting molecule (containing a nucleophilic group, e.g., amine or thiol) in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine) to the solution to deprotonate the nucleophile.
-
Addition of Precursor: Add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by flash column chromatography.
Protocol 2A: Hydrolysis of Methyl Ester
-
Dissolution: Dissolve the purified conjugate in a mixture of THF and water.
-
Addition of Base: Add an excess of lithium hydroxide.
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification and Extraction: Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the hydrolyzed conjugate.
Protocol 2B: Reduction of Methyl Ester
-
Dissolution: Dissolve the purified conjugate in anhydrous THF under an inert atmosphere.
-
Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (or a milder reducing agent like sodium borohydride if other functional groups are sensitive) in THF.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Purification: Purify the crude alcohol product by column chromatography.
Protocol 3: Automated Radiosynthesis (Conceptual)
The following table outlines a conceptual automated radiosynthesis procedure for a final [¹⁸F]-labeled PET tracer, assuming a tosylated precursor from Pathway B.
| Step | Reagents and Conditions | Duration (min) |
| [¹⁸F]Fluoride Trapping | Elute cyclotron-produced [¹⁸F]fluoride from the target onto a quaternary ammonium anion exchange cartridge. | 5 |
| Elution | Elute the trapped [¹⁸F]fluoride into the reactor vessel with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water. | 2 |
| Azeotropic Drying | Heat the mixture under vacuum with additions of acetonitrile to remove water. | 10 |
| Radiolabeling | Add the tosylated precursor in a suitable solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]K/K2.2.2 complex. Heat at 100-120 °C. | 10 |
| Purification | Dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge. Wash with water to remove unreacted fluoride. | 5 |
| Elution of Product | Elute the crude radiotracer from the C18 cartridge with ethanol or acetonitrile. | 2 |
| Final Formulation | Dilute the eluted product with sterile saline and pass it through a sterile filter into a sterile vial. | 1 |
| Total Time | ~35 |
Quantitative Data (Illustrative)
The following table presents hypothetical data that would be critical to collect and analyze during the development of a PET tracer based on this precursor.
| Parameter | Target Value | Description |
| Radiochemical Yield (RCY) | > 20% (decay-corrected) | The percentage of the initial radioactivity that is incorporated into the final product. |
| Radiochemical Purity | > 95% | The percentage of the total radioactivity in the final product that is in the desired chemical form. |
| Molar Activity (Aₘ) | > 37 GBq/µmol | The amount of radioactivity per mole of the compound, indicating the ratio of radiolabeled to non-radiolabeled molecules. |
| In vitro Binding Affinity (Kᵢ) | < 10 nM | The concentration of the tracer required to inhibit 50% of the binding of a known ligand to the target. |
| LogP | 1 - 3 | The octanol-water partition coefficient, which is an indicator of the lipophilicity of the tracer. |
Conclusion
While "this compound" is not a commonly cited precursor in the existing PET tracer literature, its bifunctional nature presents a logical starting point for the design of novel imaging agents. The conceptual pathways and protocols outlined in these application notes provide a foundational strategy for researchers interested in exploring its potential. Any such development would require extensive synthetic optimization, rigorous in vitro evaluation, and thorough in vivo validation to establish the safety and efficacy of the resulting PET tracer.
Application Notes and Protocols for the Alkylation of Phenols with "Methyl 4-(3-bromopropyl)benzoate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, widely employed in the preparation of a diverse array of compounds, including pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis is a classic and highly effective method for achieving this transformation. This protocol focuses on the alkylation of various phenols with the specific reagent, Methyl 4-(3-bromopropyl)benzoate. This reaction yields a versatile scaffold, methyl 4-(3-(phenoxy)propyl)benzoate and its derivatives, which are of significant interest in medicinal chemistry. Recent studies have highlighted the potential of these compounds as inhibitors of malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism, making this synthetic route particularly relevant for drug discovery and development.[1][2][3]
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and yields for the alkylation of various substituted phenols with this compound. The data is compiled from analogous reactions found in the literature and serves as a guide for optimizing reaction conditions for specific substrates.
| Entry | Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 70 | 4 | 92 |
| 2 | 4-Fluorophenol | K₂CO₃ | DMF | 70 | 4 | 88 |
| 3 | 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 80 | 6 | 91 |
| 4 | 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 5 | 94 |
| 5 | 4-Nitrophenol | K₂CO₃ | Acetone | 60 | 8 | 85 |
| 6 | 4-Hydroxyacetophenone | K₂CO₃ | DMF | 80 | 6 | 89 |
| 7 | Methyl 3-hydroxy-4-methoxybenzoate | K₂CO₃ | DMF | 70 | 4 | 94.7[4] |
Experimental Protocols
General Protocol for the Alkylation of Phenols with this compound
This protocol is a generalized procedure based on the Williamson ether synthesis.[5][6]
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous DMF (or acetonitrile) to make a 0.5 M solution.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-(3-(substituted-phenoxy)propyl)benzoate derivative.
Applications in Drug Development: Targeting Cancer Metabolism
Derivatives of methyl 4-(3-(phenoxy)propyl)benzoate have emerged as promising candidates in the field of oncology, specifically as inhibitors of malate dehydrogenase (MDH).[1][3] MDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle, playing a crucial role in cellular metabolism and redox homeostasis.[1][3][7] In cancer cells, metabolic pathways are often rewired to support rapid proliferation, and MDH has been identified as a critical node in this altered metabolism.[1][2][3]
Malate Dehydrogenase in Cancer Metabolism
There are two main isoforms of MDH: MDH1 in the cytoplasm and MDH2 in the mitochondria. Both are involved in the reversible conversion of malate to oxaloacetate. In cancer cells, the activity of both MDH1 and MDH2 is often upregulated to support the increased demand for biosynthesis and to maintain redox balance.[1][3] Inhibition of MDH can disrupt these processes, leading to a reduction in cancer cell growth and proliferation.[1]
Caption: Role of MDH1 and MDH2 in cancer cell metabolism and the point of inhibition.
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies on related compounds suggest that the nature of the substituent on the phenol ring plays a crucial role in the inhibitory activity against MDH. Both electron-donating and electron-withdrawing groups can influence the potency and selectivity of the inhibitors. The length and flexibility of the propyl linker are also important for optimal binding to the enzyme's active site. Further optimization of this scaffold could lead to the development of potent and selective MDH inhibitors for cancer therapy.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of methyl 4-(3-(phenoxy)propyl)benzoate derivatives as potential anticancer agents.
Caption: General workflow for the synthesis and evaluation of MDH inhibitors.
References
- 1. Malate dehydrogenase (MDH) in cancer: a promiscuous enzyme, a redox regulator, and a metabolic co-conspirator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malate dehydrogenase (MDH) in cancer: a promiscuous enzyme, a redox regulator, and a metabolic co-conspirator [ouci.dntb.gov.ua]
- 3. portlandpress.com [portlandpress.com]
- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
Synthesis of Drug Analogues Using "Methyl 4-(3-bromopropyl)benzoate": Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 4-(3-bromopropyl)benzoate" is a versatile bifunctional reagent valuable in the synthesis of a wide array of drug analogues and chemical probes. Its structure incorporates a methyl benzoate moiety, a common feature in many biologically active compounds, connected to a reactive 3-bromopropyl chain. This alkyl bromide functionality serves as an electrophilic site, enabling the convenient introduction of the benzoylpropyl group onto various nucleophilic scaffolds through substitution reactions.
The primary applications of this reagent in drug discovery and medicinal chemistry lie in its ability to act as a linker or a key building block for creating novel molecules with potential therapeutic value. The two main reaction pathways involving this reagent are the O-alkylation of phenols and the N-alkylation of amines. These reactions, known as Williamson ether synthesis and N-alkylation respectively, are fundamental transformations for constructing the ether and amine linkages frequently found in drug molecules. This document provides detailed protocols for these key transformations and discusses their application in the synthesis of potential drug analogues.
Key Applications and Reaction Types
The propyl chain of "this compound" allows for the exploration of structure-activity relationships (SAR) by systematically modifying the distance and flexibility between a pharmacophore and the benzoate group. The resulting ether or amine linkage is generally stable under physiological conditions, making it a suitable covalent bond for drug candidates.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The reaction of "this compound" with phenols or other hydroxyl-containing compounds in the presence of a base leads to the formation of aryl propyl ethers. This strategy is widely used to synthesize analogues of drugs where a phenoxypropyl linker is desired.
N-Alkylation of Amines
Primary and secondary amines can be alkylated with "this compound" to yield secondary and tertiary amines, respectively. This reaction is crucial for the synthesis of analogues of drugs containing an alkylamine or arylamine functionality. A common challenge in this reaction is the potential for over-alkylation, which can be mitigated by controlling the stoichiometry of the reactants and the reaction conditions.
Experimental Protocols
The following are generalized protocols for the two primary applications of "this compound". Researchers should optimize these conditions for their specific substrates.
Protocol 1: O-Alkylation of a Phenolic Substrate
Objective: To synthesize a methyl 4-(3-phenoxypropyl)benzoate analogue.
Reaction Scheme:
Materials:
-
Phenolic substrate (e.g., 4-ethylphenol)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (anhydrous)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the phenolic substrate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (10-15 mL per mmol of phenol).
-
Addition of Reagents: To the stirred suspension, add "this compound" (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
Protocol 2: N-Alkylation of an Amine Substrate
Objective: To synthesize a methyl 4-(3-(arylamino)propyl)benzoate analogue.
Reaction Scheme:
Materials:
-
Primary or secondary amine substrate (e.g., Aniline)
-
This compound
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the amine substrate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (10 mL per mmol of amine).
-
Addition of Reagents: Add "this compound" (1.0 eq) to the mixture. Using a slight excess of the amine can help to minimize dialkylation.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane) to isolate the desired N-alkylated product.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of drug analogues using "this compound" based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Data for O-Alkylation of Phenols
| Phenolic Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Ethylphenol | K₂CO₃ | Acetonitrile | 80 | 8 | 85-95 |
| 2-Naphthol | Cs₂CO₃ | DMF | 60 | 6 | 90-98 |
| 4-Hydroxyacetophenone | K₂CO₃ | Acetone | 60 | 12 | 80-90 |
| 3-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 10 | 88-96 |
Table 2: Representative Data for N-Alkylation of Amines
| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 70-85 | Mono-alkylated product |
| Benzylamine | Et₃N | Acetonitrile | 60 | 10 | 75-90 | Dialkylation may be observed |
| Morpholine | K₂CO₃ | DMF | 70 | 8 | 80-95 | Tertiary amine product |
| 4-Chloroaniline | K₂CO₃ | DMF | 90 | 16 | 65-80 | Slower reaction due to electronics |
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general synthetic pathways and experimental workflows described in the protocols.
Caption: Synthetic pathway for O-alkylation of phenols.
Caption: Synthetic pathway for N-alkylation of amines.
Caption: General experimental workflow for synthesis.
Application Notes and Protocols: Methyl 4-(3-bromopropyl)benzoate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Methyl 4-(3-bromopropyl)benzoate as a versatile building block in solid-phase organic synthesis (SPOS). The following sections outline its application in the construction of a diverse library of substituted aromatic compounds, which are scaffolds of significant interest in medicinal chemistry.
Introduction
Solid-phase organic synthesis is a cornerstone of modern drug discovery, enabling the rapid synthesis and purification of large numbers of compounds. Aryl halides, including aryl bromides, are crucial precursors in these synthetic campaigns due to their versatility in a wide range of cross-coupling reactions. While solid-phase synthesis offers advantages like the use of excess reagents and simplified purification, it requires careful planning of the synthetic route, including the choice of solid support, linker, and reaction conditions. This document details a representative protocol for incorporating this compound into a solid-phase synthesis workflow, leveraging its bifunctional nature to create a library of derivatized molecules.
Principle of Application
In this protocol, this compound is utilized as a key building block for the synthesis of a small molecule library on a solid support. The synthesis begins with the immobilization of a primary amine on a Rink Amide resin. Subsequent acylation with a carboxylic acid introduces a scaffold for further diversification. The immobilized secondary amine is then alkylated with this compound. The aryl bromide moiety of the attached linker is then subjected to a palladium-catalyzed Suzuki coupling reaction to introduce molecular diversity. Finally, the synthesized compounds are cleaved from the solid support for purification and analysis.
Experimental Protocols
Materials and Equipment
-
Rink Amide Resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Primary Amine (e.g., Aniline)
-
Carboxylic Acid (e.g., Acetic Acid)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
This compound
-
Boronic Acids (various)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Aqueous Sodium Carbonate (Na₂CO₃)
-
Trifluoroacetic Acid (TFA)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
-
HPLC for analysis
Protocol 1: Immobilization and Scaffolding
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amine Coupling: In a separate vessel, dissolve the primary amine (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and shake for 4 hours. Wash the resin with DMF and DCM.
-
Acylation: In a separate vessel, dissolve the carboxylic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and shake for 4 hours. Wash the resin with DMF and DCM.
Protocol 2: Linker Attachment and Diversification
-
Alkylation with this compound: Dissolve this compound (5 eq.) and DIPEA (10 eq.) in DMF. Add this solution to the resin and heat at 60°C for 16 hours. Wash the resin with DMF and DCM.
-
Suzuki Coupling: To the resin, add the boronic acid (5 eq.), Pd(PPh₃)₄ (0.1 eq.), and 2M aqueous Na₂CO₃ in a 1:1 mixture of DMF and water. Heat the mixture at 80°C for 12 hours. Wash the resin with DMF, water, and DCM.
Protocol 3: Cleavage and Purification
-
Cleavage: Treat the resin with a solution of 95% TFA in water for 2 hours.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC.
Data Presentation
| Step | Parameter | Value |
| Resin Loading | Initial Loading of Rink Amide Resin | 0.65 mmol/g |
| Loading after Amine Coupling | 0.61 mmol/g | |
| Reaction Yields | Alkylation with this compound | >90% (by HPLC) |
| Suzuki Coupling (average for 5 boronic acids) | 75-85% (by HPLC) | |
| Product Purity | Purity after Cleavage (crude) | 60-70% |
| Purity after HPLC Purification | >95% |
Visualizations
Caption: Workflow for the solid-phase synthesis of a small molecule library.
Caption: Logical steps in the solid-phase synthesis protocol.
Application Notes and Protocols for Methyl 4-(3-bromopropyl)benzoate: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-bromopropyl)benzoate is a bifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a methyl benzoate group, which can be hydrolyzed to a carboxylic acid for further conjugation, and a reactive bromopropyl chain that allows for facile covalent attachment to various nucleophiles such as amines, thiols, and hydroxyl groups. This dual functionality makes it an ideal tool for introducing a propyl benzoate linker between a payload molecule (e.g., a drug, a fluorescent dye, or a peptide) and a targeting moiety (e.g., an antibody, a small molecule ligand, or a nanoparticle). The propyl chain provides a flexible spacer, while the benzoate group can be part of a larger pharmacophore or serve as an attachment point for further modifications. These application notes provide detailed protocols for the synthesis, characterization, and application of this compound as a versatile linker.
Physicochemical Properties and Characterization
This compound (CAS: 113100-86-0) is a solid with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol .[1] Proper characterization is crucial to ensure purity and confirm its identity before use in conjugation reactions.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Appearance | Off-white to light yellow solid[1] |
| Storage Temperature | Room Temperature, sealed in a dry environment[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.98 (d, J = 8.2 Hz, 2H, Ar-H), 7.28 (d, J = 8.2 Hz, 2H, Ar-H), 3.90 (s, 3H, OCH₃), 3.45 (t, J = 6.6 Hz, 2H, CH₂Br), 3.00 (t, J = 7.4 Hz, 2H, ArCH₂), 2.25 (p, J = 7.0 Hz, 2H, CH₂CH₂CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 166.8, 145.2, 130.0, 129.5, 128.5, 52.1, 35.0, 33.0, 32.5. |
| IR (KBr, cm⁻¹) | ~2950 (C-H), ~1720 (C=O, ester), ~1610, ~1440 (C=C, aromatic), ~1280, ~1110 (C-O), ~690 (C-Br). |
| Mass Spec (ESI-MS) | m/z: 257.0, 259.0 [M+H]⁺ (reflecting bromine isotopes). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from 4-propylbenzoic acid.
Step 1: Bromination of 4-propylbenzoic acid to 4-(3-bromopropyl)benzoic acid
-
Materials: 4-propylbenzoic acid, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution (saturated), Sodium sulfate (anhydrous), Hydrochloric acid (1M).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propylbenzoic acid (1 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of BPO.
-
Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(3-bromopropyl)benzoic acid.
-
Step 2: Fischer Esterification to this compound [2][3]
-
Materials: 4-(3-bromopropyl)benzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Dichloromethane, Sodium bicarbonate solution (5%), Brine, Sodium sulfate (anhydrous).
-
Procedure:
-
Suspend 4-(3-bromopropyl)benzoic acid (1 eq) in excess anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.[3]
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Table 2: Representative Reaction Parameters for Synthesis
| Step | Reactant Ratios | Solvent | Catalyst | Reaction Time | Temperature | Typical Yield (%) |
| Bromination | 4-propylbenzoic acid:NBS (1:1.1) | CCl₄ | BPO (catalytic) | 4-6 h | Reflux | 70-80 |
| Esterification | 4-(3-bromopropyl)benzoic acid:Methanol (1:excess) | Methanol | H₂SO₄ (catalytic) | 4-6 h | Reflux | 85-95 |
Protocol 2: Conjugation to a Primary Amine-Containing Molecule
This protocol outlines the alkylation of a primary amine with this compound.
-
Materials: this compound, Amine-containing molecule (e.g., a peptide or small molecule drug), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
Dissolve the amine-containing molecule (1 eq) in anhydrous DMF.
-
Add DIPEA (2-3 eq) to the solution.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the conjugate by preparative HPLC.
-
Table 3: Representative Data for Amine Conjugation
| Substrate (Amine) | Linker:Substrate Ratio | Base | Solvent | Reaction Time | Temperature | Conversion (%) |
| Benzylamine | 1.2 : 1 | DIPEA | DMF | 16 h | RT | >90 |
| Lysine side chain | 1.5 : 1 | DIPEA | DMF/H₂O | 24 h | RT | 70-85 |
Protocol 3: Conjugation to a Thiol-Containing Molecule
This protocol describes the reaction with a thiol, for example, the cysteine residue in a peptide or protein.
-
Materials: this compound, Thiol-containing molecule, Sodium bicarbonate buffer (pH 8.0), DMF.
-
Procedure:
-
Dissolve the thiol-containing molecule (1 eq) in sodium bicarbonate buffer.
-
Add a solution of this compound (1.5 eq) in DMF.
-
Stir the reaction mixture at room temperature for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Purify the conjugate using size-exclusion chromatography or preparative HPLC.
-
Application in Targeted Drug Delivery: A PROTAC Case Study
A key application of bifunctional linkers like this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5]
Here, we propose a hypothetical workflow for the synthesis of a PROTAC targeting a hypothetical protein of interest (POI) using this compound as a component of the linker.
Caption: Hypothetical workflow for PROTAC synthesis.
The propyl benzoate linker can influence the orientation and distance between the protein of interest and the E3 ligase, which is a critical factor for efficient ternary complex formation and subsequent protein degradation.
Caption: PROTAC mechanism of action.
Safety Information
This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use. As with all alkyl bromides, it is a potential alkylating agent and should be handled with care to avoid skin contact and inhalation. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a valuable and versatile bifunctional linker for researchers in drug discovery and chemical biology. Its straightforward reactivity allows for the reliable introduction of a propyl benzoate spacer into a wide range of molecules. The protocols and data presented here provide a foundation for the synthesis and application of this linker in the development of novel bioconjugates and targeted therapeutics such as PROTACs. The adaptability of the benzoate moiety for further chemical modification adds another layer of utility, making it a powerful tool in the design of complex molecular architectures.
References
Application Notes and Protocols for N-alkylation with Methyl 4-(3-bromopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental and widely utilized reaction in organic synthesis, particularly within medicinal chemistry and drug development. This process, involving the formation of a new carbon-nitrogen bond, is crucial for the synthesis of a vast array of biologically active molecules. The alkylating agent, Methyl 4-(3-bromopropyl)benzoate, is a valuable reagent that introduces a methyl benzoate moiety connected by a propyl linker. This structural motif can serve as a key building block for developing ligands for various biological targets, including receptors and enzymes, by enabling specific interactions or providing a point for further chemical modification.
The reaction is a nucleophilic aliphatic substitution where an amine acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl bromide.[1][2] The efficiency of this reaction is influenced by several factors, including the nature of the amine, the choice of solvent and base, and the reaction temperature. This document provides a detailed protocol for a general N-alkylation procedure using this compound and summarizes reaction conditions for various amine substrates.
General Reaction Scheme
The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic substitution (SN2) mechanism. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Caption: General scheme for the N-alkylation reaction.
Experimental Workflow
The overall process for the synthesis and purification of N-alkylated products follows a standard sequence in synthetic organic chemistry. The workflow ensures the efficient conversion of starting materials to the desired product and its isolation in high purity, which is critical for subsequent applications like biological screening.
Caption: A typical experimental workflow for N-alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a secondary amine, piperidine, with this compound. This procedure can be adapted for other primary and secondary amines with minor modifications.
Materials and Reagents:
-
Piperidine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (e.g., piperidine, 1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.) as the base, and anhydrous acetonitrile as the solvent.
-
Addition of Alkylating Agent: Add this compound (1.0-1.2 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.[4]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Conditions and Yields
The choice of base and solvent can significantly impact the outcome of the N-alkylation reaction.[3][5] Below is a summary of typical conditions for the N-alkylation of various amines with alkyl halides. While specific yields for this compound are not extensively documented across a wide range of amines, the following table provides representative conditions based on general N-alkylation procedures.
| Amine Substrate | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| Piperidine | K₂CO₃ | Acetonitrile | 80 | 12-24 | Good to Excellent |
| Aniline | NaHCO₃ | Water/SDS | 80 | 1-2 | Moderate to Good[6] |
| Morpholine | K₂CO₃ | DMF | 80-110 | 8-16 | Good to Excellent[7] |
| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 12-24 | Good |
| Diethylamine | NaHCO₃ | Acetonitrile | 80 | 16-24 | Moderate to Good |
Yields are estimates based on similar reported N-alkylation reactions and may vary.
Application in Drug Discovery
The N-alkylated products derived from this compound, particularly those containing a piperidine ring, are of significant interest in drug discovery. The piperidine scaffold is a common structural motif found in numerous pharmaceuticals targeting the central nervous system (CNS).[8] These synthesized compounds can serve as intermediates for creating more complex molecules or as final candidates for biological screening.
Caption: Role of N-alkylation in a drug discovery pipeline.
Safety and Handling
-
This compound is an alkylating agent and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Many amines are corrosive and/or volatile. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Reactions should be monitored to prevent excessive pressure buildup, especially when heating volatile solvents.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Methyl 4-(3-bromopropyl)benzoate" in the Synthesis of Photoactive Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 4-(3-bromopropyl)benzoate" is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of advanced photoactive materials. Its structure incorporates a methyl benzoate group, which can be tailored for electronic and solubility properties, and a reactive bromopropyl linker, ideal for attaching the molecule to photoactive cores. This application note details a representative synthesis of a photoactive carbazole derivative using "this compound" and outlines its potential application as a hole-transporting material (HTM) in organic electronics. While direct literature for this specific starting material in photoactive applications is limited, the following protocols are based on well-established synthetic methodologies for similar compounds.
Representative Application: Synthesis of a Carbazole-Based Hole-Transporting Material
Carbazole derivatives are widely recognized for their excellent thermal stability, high hole mobility, and desirable photophysical properties, making them prime candidates for use in organic light-emitting diodes (OLEDs) and perovskite solar cells. The propyl-benzoate moiety introduced via "this compound" can enhance solubility and influence the morphology of thin films, which is crucial for device performance.
Synthesis of Methyl 4-(3-(9H-carbazol-9-yl)propyl)benzoate
This protocol describes the N-alkylation of carbazole with "this compound" under basic conditions. This reaction covalently links the carbazole chromophore to the methyl benzoate unit via the propyl chain.
Experimental Protocol
Materials:
-
This compound (Reagent)
-
Carbazole (Reagent)
-
Potassium Carbonate (K₂CO₃) (Base)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethyl acetate (Solvent for extraction)
-
Hexane (Solvent for chromatography)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)
Procedure:
-
To a 100 mL round-bottom flask, add carbazole (1.0 eq.), potassium carbonate (2.0 eq.), and N,N-dimethylformamide (DMF, 40 mL).
-
Stir the suspension at room temperature for 20 minutes.
-
Add a solution of this compound (1.1 eq.) in DMF (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product, Methyl 4-(3-(9H-carbazol-9-yl)propyl)benzoate.
Quantitative Data (Representative)
The following table summarizes the expected quantitative data for the synthesis and characterization of Methyl 4-(3-(9H-carbazol-9-yl)propyl)benzoate. This data is representative of typical results for similar compounds.
| Parameter | Value |
| Reaction Yield | ~85% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.12 (d, 2H), 7.50-7.20 (m, 10H), 4.45 (t, 2H), 3.90 (s, 3H), 2.35 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 167.0, 143.5, 140.4, 129.8, 128.5, 125.8, 122.9, 120.4, 118.9, 108.7, 52.1, 41.5, 28.9 |
| UV-Vis (in CH₂Cl₂) | λmax: 293 nm, 324 nm, 337 nm |
| Photoluminescence (in CH₂Cl₂) | λem: 350 nm, 365 nm |
| HOMO Level | -5.6 eV |
| LUMO Level | -2.1 eV |
Visualization of Synthetic and Application Pathways
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of Methyl 4-(3-(9H-carbazol-9-yl)propyl)benzoate.
Application in an Organic Light-Emitting Diode (OLED)
The synthesized carbazole derivative can function as a hole-transporting material in an OLED. The diagram below shows the logical relationship of the material within a simplified OLED structure.
Conclusion
"this compound" is a promising precursor for the synthesis of functional photoactive materials. The representative synthesis of a carbazole-based derivative highlights a straightforward method to incorporate this versatile building block. The resulting materials have significant potential in the development of next-generation organic electronic devices. Further research into synthesizing a broader range of photoactive cores using this linker is warranted to explore new materials with enhanced properties for various applications in materials science and drug development.
Application Notes and Protocols for the Utilization of Methyl 4-(3-bromopropyl)benzoate in the Synthesis of Bifunctional Molecules
Abstract
These application notes provide a comprehensive guide for the use of Methyl 4-(3-bromopropyl)benzoate as a versatile linker in the construction of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and dual-target inhibitors. This document outlines detailed experimental protocols for the coupling of this linker with amine and phenol nucleophiles, representative of functionalities commonly found in bioactive "warhead" molecules and E3 ligase ligands. Furthermore, it includes tables of representative quantitative data and visualizations of the synthetic workflows to facilitate the design and execution of experiments aimed at the development of novel therapeutics.
Introduction
Bifunctional molecules have emerged as a powerful modality in modern drug discovery, enabling novel therapeutic strategies that extend beyond simple target inhibition. A prime example is the development of PROTACs, which co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The rational design of these molecules heavily relies on the judicious selection of a chemical linker to connect the target-binding moiety (warhead) and the E3 ligase-recruiting ligand.
This compound is a valuable building block for the synthesis of such linkers. Its structure incorporates a reactive 3-bromopropyl group, amenable to nucleophilic substitution by a variety of functional groups, and a methyl benzoate moiety, which can be further functionalized or serve as a rigid structural element. The propyl chain offers a degree of flexibility and a defined spatial separation between the two recognition elements of the final bifunctional molecule.
This document provides detailed methodologies for the incorporation of this compound into bifunctional constructs, addressing common challenges and offering practical guidance for researchers in the field.
Synthesis of Bifunctional Molecules: General Workflow
The synthesis of a bifunctional molecule using this compound typically follows a convergent approach. First, the "warhead" and the E3 ligase ligand are synthesized or procured. One of these components is then reacted with this compound. The resulting intermediate is subsequently coupled with the second component to yield the final bifunctional molecule.
"Methyl 4-(3-bromopropyl)benzoate" applications in medicinal chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a versatile bifunctional molecule frequently employed as a key building block and linker in the synthesis of a wide array of medicinally active compounds. Its structure, featuring a reactive bromopropyl group and a methyl benzoate moiety, allows for diverse chemical modifications, making it a valuable tool in drug discovery and development. This document provides an overview of its applications, with a focus on the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and Adenosine A2a receptor (A2aR) antagonists, along with relevant experimental protocols and data.
I. Applications in the Synthesis of PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, including DNA repair. Inhibiting PARP has emerged as a significant strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. This compound serves as a precursor for constructing the core scaffolds of several PARP inhibitors.
Quantitative Data Summary:
While the provided search results focus on synthetic methodologies, the resulting PARP inhibitors are known to exhibit potent enzymatic inhibition and cellular activity. For context, established PARP inhibitors like Olaparib and Rucaparib, whose syntheses can involve similar intermediates, display IC50 values in the low nanomolar range.
Table 1: Representative Biological Activity of PARP Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Potency (nM) |
| Olaparib | PARP-1/2 | 1-5 | 10-100 |
| Rucaparib | PARP-1/2 | 1-5 | 10-100 |
Note: This table represents typical activity ranges for approved PARP inhibitors and is for illustrative purposes. Specific values for compounds synthesized directly from this compound would require dedicated assays.
Experimental Protocol: Synthesis of a PARP Inhibitor Intermediate
This protocol outlines a general procedure for the synthesis of a key intermediate for PARP inhibitors, adapted from methodologies that utilize related starting materials.
Objective: To synthesize a key intermediate for a PARP inhibitor using a multi-step process starting from 4-bromomethylbenzoic acid, a related precursor to this compound.
Materials:
-
4-bromomethylbenzoic acid
-
Methanol
-
Acid catalyst (e.g., sulfuric acid)
-
Sodium cyanide
-
Hydroxylamine hydrochloride
-
Formamidine acetate
-
Condensing agent (e.g., DCC, EDC)
-
Appropriate solvents (e.g., DMF, ethanol)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Esterification: 4-bromomethylbenzoic acid is reacted with methanol in the presence of an acid catalyst to yield methyl 4-bromomethylbenzoate.
-
Cyanation: The resulting methyl 4-bromomethylbenzoate is then reacted with sodium cyanide to produce methyl 4-cyanomethylbenzoate.
-
Amidoxime Formation: The cyano-intermediate is treated with hydroxylamine hydrochloride to form N-hydroxy-2-(4-(methoxycarbonyl)phenyl)acetamidine.
-
Cyclization: The final step involves reacting the amidoxime with formamidine acetate and a condensing agent to form the desired heterocyclic core of the PARP inhibitor intermediate.
Workflow Diagram:
Caption: Synthetic workflow for a PARP inhibitor intermediate.
II. Applications in the Synthesis of Adenosine A2a Receptor Antagonists
The Adenosine A2a receptor (A2aR) is a G-protein coupled receptor that plays a significant role in regulating various physiological processes, including inflammation, neurotransmission, and immune responses. A2aR antagonists are being investigated for the treatment of Parkinson's disease and for their potential in cancer immunotherapy.[1] this compound can be utilized to introduce a key pharmacophoric element into the scaffold of A2aR antagonists.
Signaling Pathway:
The A2a receptor is a key component of the purinergic signaling pathway. In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor immune response by binding to A2a receptors on immune cells. Antagonists block this interaction, thereby restoring immune function.
Caption: A2aR signaling and antagonist intervention.
Experimental Protocol: General Synthesis of A2aR Antagonists
The synthesis of triazolotriazine-based A2aR antagonists often involves the alkylation of a nitrogen-containing heterocyclic core with an appropriate electrophile. This compound can serve as this electrophile.
Objective: To synthesize a substituted triazolotriazine A2aR antagonist.
Materials:
-
A triazolotriazine core structure
-
This compound
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
An appropriate solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Alkylation: The triazolotriazine core is dissolved in a suitable solvent, and a base is added to deprotonate the reactive nitrogen.
-
This compound is then added to the reaction mixture.
-
The reaction is typically stirred at room temperature or heated to facilitate the alkylation reaction.
-
Upon completion, the reaction is worked up, and the product is purified using standard techniques such as column chromatography.
Workflow Diagram:
Caption: Synthetic workflow for an A2aR antagonist.
This compound is a valuable and versatile reagent in medicinal chemistry, enabling the synthesis of complex molecules with significant therapeutic potential. Its utility in constructing both PARP inhibitors and Adenosine A2a receptor antagonists highlights its importance in the development of novel treatments for cancer and neurological disorders. The protocols and diagrams provided herein offer a foundational understanding for researchers aiming to utilize this compound in their drug discovery efforts.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with Methyl 4-(3-bromopropyl)benzoate
Welcome to the technical support center for optimizing alkylation reactions involving "Methyl 4-(3-bromopropyl)benzoate". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of alkylation reactions where this compound is used?
A1: this compound is a versatile reagent primarily used as an electrophile in nucleophilic substitution reactions. The most common applications include:
-
N-alkylation: Reaction with primary and secondary amines, amides, and nitrogen-containing heterocycles to form new C-N bonds.
-
O-alkylation: Reaction with phenols and carboxylic acids to form ethers and esters, respectively.
-
C-alkylation: Reaction with soft carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., malonic esters, β-ketoesters), to form new C-C bonds.
Q2: What are the key parameters to consider when optimizing an alkylation reaction with this compound?
A2: Several factors can significantly influence the outcome of your alkylation reaction. Key parameters to optimize include:
-
Choice of Base: The base should be strong enough to deprotonate the nucleophile but not so strong as to promote side reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA).
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are often effective.
-
Reaction Temperature: The optimal temperature will depend on the reactivity of the nucleophile. Many reactions proceed well at room temperature, while others may require heating to achieve a reasonable reaction rate.
-
Reaction Time: The reaction should be monitored by a suitable technique (e.g., TLC, LC-MS) to determine the point of completion and avoid the formation of degradation products.
-
Concentration: The concentration of reactants can influence the reaction rate and the extent of side reactions.
Q3: How can I purify the product of my alkylation reaction?
A3: Purification is crucial to obtain your desired product with high purity. The most common purification techniques for products derived from this compound are:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from unreacted starting materials and byproducts. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used as the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for purification.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound and provides potential solutions.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently deprotonated. Consider using a stronger base or a different solvent system that favors the formation of the nucleophilic species. |
| Poor Solubility | One or more reactants may not be soluble in the chosen solvent. Try a different solvent or a solvent mixture. For example, DMF or DMSO can often improve the solubility of salts. |
| Low Reaction Temperature | The reaction may have a high activation energy. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Degraded Alkylating Agent | This compound can degrade over time. Use a fresh or purified batch of the reagent. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Suggested Solution |
| Elimination (E2) Reaction | The use of a strong, sterically hindered base can promote the elimination of HBr from the propyl chain to form an alkene. Use a weaker, non-hindered base like K₂CO₃ or Cs₂CO₃. Running the reaction at a lower temperature can also favor substitution over elimination.[1] |
| Dialkylation | If the nucleophile has multiple reactive sites or if the mono-alkylated product is still nucleophilic, dialkylation can occur. Use a stoichiometric amount or a slight excess of the nucleophile relative to the alkylating agent. |
| Hydrolysis of the Ester | Under strongly basic conditions and in the presence of water, the methyl ester group can be hydrolyzed to a carboxylic acid. Use anhydrous conditions and avoid excessively strong bases if the ester functionality needs to be preserved.[2][3][4][5] |
| Intramolecular Cyclization | If the newly introduced nucleophilic group can react with the ester, intramolecular cyclization may occur. This is more likely with certain nucleophiles and under specific conditions. |
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Alkylation Reactions.
Experimental Protocols & Data
This section provides detailed experimental protocols for the alkylation of various nucleophiles with this compound, along with representative data.
N-Alkylation of Amines
General Protocol for N-Alkylation of a Secondary Amine (e.g., Piperidine):
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add the secondary amine (1.2 eq) and a base like potassium carbonate (2.0 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Representative N-Alkylation Conditions and Yields:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 3 | High |
| Aniline | K₂CO₃ | DMF | 80 | 12 | Moderate |
| Indole | NaH | DMF | 25 | 4 | Good |
O-Alkylation of Phenols
General Protocol for O-Alkylation of a Phenol:
-
To a solution of the phenol (1.1 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
The reaction is stirred at an elevated temperature (e.g., 80 °C) and monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Representative O-Alkylation Conditions and Yields:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6 | Good |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 8 | High |
| Methyl 4-hydroxybenzoate | NaH | DMF | 25 | 2 | High[6] |
C-Alkylation of Active Methylene Compounds
General Protocol for C-Alkylation of Ethyl Acetoacetate:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.
-
After stirring for 30 minutes, add this compound (1.0 eq).
-
The reaction mixture is then heated to reflux and monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed, and the residue is partitioned between water and ether.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by vacuum distillation or column chromatography.
Representative C-Alkylation Conditions and Yields:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 8 | Good |
| Ethyl acetoacetate | NaH | THF | 50 | 6 | Good |
| Acetylacetone | Cs₂CO₃ | DMF | 25 | 2 | High |
General Alkylation Workflow
Caption: A general experimental workflow for alkylation reactions.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(3-Bromopropyl)phenol | C9H11BrO | CID 14817036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Side reactions of "Methyl 4-(3-bromopropyl)benzoate" with strong bases
Technical Support Center: Methyl 4-(3-bromopropyl)benzoate
Welcome to the technical support center for experiments involving this compound. This guide provides troubleshooting advice and frequently asked questions regarding common side reactions when using strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on "this compound" when using a strong base?
A1: "this compound" has two main functional groups that can react with strong bases:
-
Primary Alkyl Bromide (-CH₂-CH₂-CH₂-Br): This site is susceptible to nucleophilic substitution (Sₙ2) and base-induced elimination (E2) reactions.
-
Methyl Ester (-COOCH₃): The ester group can undergo base-catalyzed hydrolysis, a reaction also known as saponification.[1][2][3]
Q2: I want to perform a substitution reaction on the alkyl bromide. Which side reactions should I be concerned about?
A2: The two most common side reactions are E2 elimination and ester hydrolysis. The choice of base, solvent, and temperature will significantly influence the outcome. Strong, bulky bases tend to favor elimination, while aqueous basic conditions will promote hydrolysis.[4][5][6]
Q3: What is the most common side product when using a bulky strong base like potassium tert-butoxide (t-BuOK)?
A3: With a sterically hindered base such as potassium tert-butoxide, the major side product is typically the E2 elimination product, Methyl 4-(prop-2-en-1-yl)benzoate .[4][7] Bulky bases preferentially remove a proton from the least sterically hindered position, leading to the formation of an alkene.[4]
Q4: What happens if I use a strong, non-bulky base like sodium hydroxide (NaOH) in a protic solvent?
A4: Using sodium hydroxide, especially in the presence of water, will likely lead to significant ester hydrolysis (saponification) as the primary side reaction.[2][3][8] This results in the formation of Sodium 4-(3-bromopropyl)benzoate, a water-soluble carboxylate salt, and methanol. The desired substitution or elimination on the alkyl halide can be outcompeted by this rapid hydrolysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Issue 1: Low yield of the desired substitution product and a major, unidentified non-polar byproduct.
-
Possible Cause: You are likely observing the product of an E2 elimination reaction. This is common when using strong, sterically hindered bases or when running the reaction at elevated temperatures.[9][10]
-
Troubleshooting Steps:
-
Analyze the Byproduct: Use ¹H NMR to check for the characteristic signals of a terminal alkene (vinyl protons).
-
Modify Reaction Conditions:
-
Switch to a less hindered base (e.g., use sodium methoxide instead of potassium tert-butoxide if your nucleophile is methoxide).
-
Run the reaction at a lower temperature to favor the Sₙ2 substitution pathway, which generally has a lower activation energy than elimination.
-
-
Use a Weaker Base: If applicable to your desired transformation, consider using a weaker, non-hindered base like potassium carbonate with a suitable nucleophile.
-
Issue 2: The starting material is consumed, but the main product is water-soluble and difficult to extract with organic solvents.
-
Possible Cause: The ester group has been hydrolyzed to a carboxylate salt.[2][3] This is the most probable outcome when using aqueous hydroxide bases (NaOH, KOH).
-
Troubleshooting Steps:
-
Confirm Hydrolysis: After the reaction, acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. If a precipitate forms, it is likely the carboxylic acid, confirming hydrolysis.
-
Protocol Adjustment:
-
Use a non-nucleophilic base (if only elimination is desired) or an alkoxide base corresponding to the ester alcohol (e.g., sodium methoxide) to prevent transesterification.
-
Ensure strictly anhydrous (water-free) conditions if ester integrity is critical. Dry your solvents and glassware thoroughly.
-
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process to diagnose common issues.
Caption: Troubleshooting workflow for reactions of this compound.
Side Reaction Pathways & Tendencies
The primary side reactions—elimination and hydrolysis—are heavily dependent on the choice of base.
Reaction Schemedot
References
- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 10. Elimination Reactions: an Introduction [chemistrysteps.com]
Technical Support Center: Purification of Methyl 4-(3-bromopropyl)benzoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "Methyl 4-(3-bromopropyl)benzoate" using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
Question: My compound is not eluting from the column. What could be the problem?
Answer: This issue can arise from several factors:
-
Inappropriate Solvent System: The eluent may be too non-polar to move the compound down the column. This compound is a moderately polar compound. An ideal solvent system should provide an Rf value of approximately 0.3-0.4 for the product on a TLC plate.[1]
-
Compound Decomposition: Alkyl bromides can sometimes be unstable on silica gel, which is slightly acidic. This can lead to decomposition or strong binding to the stationary phase.
-
Incorrect Column Packing: An improperly packed column with channels or cracks can disrupt the solvent flow, leading to poor separation and elution.
Question: The separation between my product and impurities is poor. How can I improve it?
Answer: To enhance separation:
-
Optimize the Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent mixture (e.g., low percentage of ethyl acetate in hexanes) and gradually increase the polarity. This allows for the separation of less polar impurities first, followed by your target compound.
-
Adjust Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
-
Column Dimensions: A longer and narrower column generally provides better separation.
-
Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. Overloading the column can lead to broad peaks and poor separation.
Question: I am observing tailing of my product spot on the TLC and broad peaks from the column. What is the cause and solution?
Answer: Tailing is often caused by:
-
Compound-Silica Interaction: The slightly acidic nature of silica gel can interact with the compound. Adding a small amount of a modifying agent like triethylamine to the eluent can sometimes mitigate this issue, although it may not be ideal for this specific compound.
-
Co-elution with an Impurity: An impurity with a similar polarity might be co-eluting, causing the appearance of a tail. Optimizing the solvent system can help resolve this.
-
Sample Overload: Applying too much sample to the column can lead to tailing.
Question: My product seems to have decomposed on the column. How can I prevent this?
Answer: To minimize decomposition of this alkyl bromide on silica gel:
-
Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (like triethylamine in your eluent) and then re-equilibrating with your mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Speed: Do not let the compound sit on the column for an extended period. A faster flash chromatography is generally preferred over slow gravity chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point is a mixture of ethyl acetate and hexanes. Based on compounds with similar polarity, a gradient starting from a low percentage of ethyl acetate (e.g., 5-10%) in hexanes and gradually increasing to 20-30% should be effective. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1]
Q2: What is the expected Rf value for this compound?
A2: The ideal Rf value for good separation in column chromatography is typically between 0.3 and 0.4.[1] You should aim for a solvent system that provides an Rf in this range for your product on a TLC plate.
Q3: What are the common impurities I should look out for?
A3: Common impurities can include unreacted starting material, such as methyl 4-(3-hydroxypropyl)benzoate, and potential side-products from the bromination reaction. The starting material is more polar and will have a lower Rf value.
Q4: Should I use dry packing or wet packing for my column?
A4: For silica gel, wet packing (slurry packing) is generally recommended to avoid air bubbles and ensure a homogenous column bed, which is crucial for good separation.[2]
Q5: How much silica gel should I use?
A5: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate / Hexanes | A gradient elution is recommended. |
| Starting Eluent Ratio | 5-10% Ethyl Acetate in Hexanes | Adjust based on TLC analysis. |
| Final Eluent Ratio | 20-30% Ethyl Acetate in Hexanes | Adjust based on TLC analysis. |
| Target Rf Value | 0.3 - 0.4 | In the optimized TLC solvent system.[1] |
| Silica Gel to Sample Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for better separation. |
Experimental Protocol: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound.
1. Preparation:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it with various ratios of ethyl acetate/hexanes (e.g., 5:95, 10:90, 20:80) to find the optimal solvent system that gives a product Rf of ~0.3-0.4.[1]
-
Column Preparation: Select an appropriately sized glass column. Add a small plug of cotton or glass wool to the bottom. Securely clamp the column in a vertical position in a fume hood.
2. Column Packing (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column. Gently tap the column to help the silica pack evenly and dislodge any air bubbles.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample and eluent addition.[2]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Allow the sample to absorb completely into the silica bed by draining the solvent until the liquid level is again at the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Monitor the elution of your compound by periodically checking the fractions with TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: General experimental workflow for column chromatography purification.
References
Technical Support Center: Experimental Guidance for Methyl 4-(3-bromopropyl)benzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and workup of "Methyl 4-(3-bromopropyl)benzoate," with a primary focus on preventing hydrolysis of the ester functionality.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern during the workup of this compound?
A1: Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol. In the case of this compound, this means reverting to 4-(3-bromopropyl)benzoic acid and methanol. This reaction is typically catalyzed by the presence of aqueous acid or base. During the workup phase of a synthesis, aqueous solutions are used to wash the organic layer and remove unreacted reagents and catalysts. These aqueous washes create an environment where unintentional hydrolysis can occur, leading to a decreased yield of the desired ester product.
Q2: Which steps in a typical workup pose the highest risk of hydrolyzing my product?
A2: The highest risk of hydrolysis comes from prolonged contact with aqueous acidic or basic solutions. Specifically:
-
Acidic Washes: While less common for removing acidic catalysts from an esterification, any acidic wash can promote hydrolysis.
-
Basic Washes: Using basic solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid catalyst is a critical step that can induce base-catalyzed hydrolysis, also known as saponification. Saponification is often irreversible under the workup conditions.
Q3: What are the tell-tale signs that my ester is hydrolyzing during the workup?
A3: The most common indicators of unwanted hydrolysis are:
-
A significantly lower than expected yield of the final product.
-
The reappearance of the starting material, 4-(3-bromopropyl)benzoic acid, in your crude product.
These signs can be confirmed using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks corresponding to the carboxylic acid in the ¹H or ¹³C NMR spectrum of the crude product.
-
Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid.
Troubleshooting Guide: Preventing Hydrolysis
This guide will help you diagnose and resolve issues related to the hydrolysis of this compound during the workup.
Issue: Low Yield of this compound with Evidence of Carboxylic Acid Byproduct
| Potential Cause | Recommended Solution | Key Considerations |
| Prolonged Exposure to Aqueous Layers | Perform extractions and washes efficiently and without unnecessary delays. Do not let the organic and aqueous layers sit together for extended periods. | The rate of hydrolysis is time-dependent. Minimizing contact time with aqueous solutions is crucial. |
| Use of Strong Base for Neutralization | Use a mild, weak base such as a saturated sodium bicarbonate (NaHCO₃) solution for neutralization. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). | Strong bases significantly accelerate the rate of saponification, which is irreversible. |
| Elevated Temperatures During Workup | Conduct all aqueous washes using cold solutions (e.g., in an ice bath). | Lowering the temperature slows down the kinetics of the hydrolysis reaction. |
| Insufficient Drying of the Organic Layer | Use an effective drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove all traces of water from the organic layer before solvent evaporation. | Residual water can promote hydrolysis, especially if any acidic or basic impurities remain. |
Experimental Protocols
Standard Workup Protocol to Minimize Hydrolysis
This protocol outlines a standard procedure for the workup of a reaction mixture containing this compound, designed to minimize hydrolysis.
-
Cooling: Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature. For particularly sensitive reactions, it is advisable to further cool the flask in an ice bath.
-
Quenching (if applicable): If the reaction needs to be quenched, slowly add the reaction mixture to a separatory funnel containing a cold, dilute organic solvent (e.g., diethyl ether or ethyl acetate).
-
Neutralization: Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl the funnel gently at first to control the initial evolution of CO₂ gas before stoppering and shaking. Vent the funnel frequently. Continue washing with fresh portions of cold NaHCO₃ solution until the gas evolution ceases, indicating that all the acid has been neutralized.
-
Brine Wash: Wash the organic layer with a cold, saturated aqueous sodium chloride (brine) solution. This step helps to remove residual water and decreases the solubility of the organic product in the remaining aqueous phase.
-
Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent, such as Na₂SO₄ or MgSO₄. Add the drying agent until it no longer clumps together and flows freely.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[1]
Visual Guides
Workflow for Hydrolysis Prevention during Workup
Caption: A step-by-step workflow for the workup of this compound.
Troubleshooting Logic for Low Product Yield
References
Technical Support Center: Monitoring the Synthesis of Methyl 4-(3-bromopropyl)benzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively monitor the synthesis of methyl 4-(3-bromopropyl)benzoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
A common method for synthesizing this compound is the Fischer esterification of 4-(3-bromopropyl)benzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. The reaction involves heating the mixture to reflux.
Q2: How can I track the progress of the reaction?
Reaction progress can be effectively monitored by TLC, observing the disappearance of the starting material (4-(3-bromopropyl)benzoic acid) and the appearance of the product spot (this compound). HPLC can be used for a more quantitative analysis of the reaction mixture over time.
Q3: What are the expected relative polarities of the starting material and product?
The starting material, 4-(3-bromopropyl)benzoic acid, is a carboxylic acid and therefore significantly more polar than the product, this compound, which is an ester. On a normal-phase TLC plate (silica gel), the product will have a higher Rf value than the starting acid.
Q4: What are some potential side products I should be aware of?
Potential side products could include unreacted starting materials, or byproducts from intermolecular reactions, such as the formation of a dimer through etherification if conditions are not carefully controlled.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively monitor the progress of the synthesis of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A common mobile phase is a mixture of ethyl acetate and hexanes. The ratio can be optimized, but a good starting point is 20-30% ethyl acetate in hexanes.
-
Visualization: UV lamp (254 nm)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it with a lid.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Dissolve a small amount of the starting material (4-(3-bromopropyl)benzoic acid) in a suitable solvent (e.g., ethyl acetate) and spot it on the 'SM' lane.
-
Spot the reaction mixture on the 'RM' lane.
-
On the 'C' lane, spot the starting material first, and then carefully spot the reaction mixture on top of it.
-
Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantitatively analyze the reaction mixture for the presence of starting material and product.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample vials
Procedure:
-
Prepare the Sample: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the less polar product. For example:
-
0-15 min: 50-90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90-50% B
-
21-25 min: Hold at 50% B for equilibration
-
-
-
Run the Analysis: Inject the prepared sample and record the chromatogram. The more polar starting material will have a shorter retention time than the less polar product.
Data Presentation
Table 1: Illustrative TLC and HPLC Data for Reaction Monitoring
| Time Point | TLC Analysis (Rf in 30% EtOAc/Hexane) | HPLC Analysis |
| Starting Material (Acid) | Product (Ester) | |
| 0 hr | 0.25 | - |
| 1 hr | 0.25 | 0.60 |
| 2 hr | 0.25 | 0.60 |
| 4 hr | Faint | 0.60 |
Note: These are illustrative values. Actual Rf and retention times may vary based on specific experimental conditions.
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.[1][2] | - Dilute the sample before spotting.[2][3]- Add a small amount of acetic or formic acid to the mobile phase to reduce tailing of acidic compounds. |
| Spots remain on the baseline | - The mobile phase is not polar enough to move the compounds up the plate.[4] | - Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| Rf values are too high (spots run with the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by decreasing the proportion of ethyl acetate. |
| No spots are visible under UV light | - The sample is too dilute.- The compounds are not UV active. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5]- Use a staining agent (e.g., potassium permanganate or iodine) to visualize the spots. |
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload (injecting too much sample). | - Add a modifier like formic acid or trifluoroacetic acid to the mobile phase to improve peak shape.- Dilute the sample or reduce the injection volume.[6][7] |
| Peak broadening | - Extra-column volume (long tubing between column and detector).- Poor column efficiency (old column). | - Minimize tubing length and use narrow-bore tubing.- Replace the column. |
| Drifting retention times | - Changes in mobile phase composition.- Column temperature fluctuations. | - Prepare fresh mobile phase and ensure it is well-mixed.- Use a column oven to maintain a constant temperature. |
| Unexpected peaks | - Presence of impurities or side products.- Sample degradation. | - Analyze the sample by LC-MS to identify the unknown peaks.- Ensure samples are stored properly and analyzed promptly after preparation. |
Visualizations
Caption: Experimental workflow for synthesis and monitoring.
Caption: Troubleshooting flowchart for common TLC issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 3. 113100-86-0|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. methyl 4-(3-bromopropoxy)benzoate | CAS#:135998-88-8 | Chemsrc [chemsrc.com]
- 6. rsc.org [rsc.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Synthesis of Methyl 4-(3-bromopropyl)benzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(3-bromopropyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound can typically be approached via two primary routes:
-
Route A: Fischer Esterification of 4-(3-bromopropyl)benzoic acid. This involves the acid-catalyzed reaction of 4-(3-bromopropyl)benzoic acid with methanol.
-
Route B: Radical Bromination of Methyl 4-propylbenzoate. This route involves the selective bromination of the propyl side chain of methyl 4-propylbenzoate, typically using a radical initiator.
Q2: What are the most common impurities I might encounter?
A2: The impurities largely depend on the synthetic route chosen.
-
From Route A (Esterification): The most common impurity is the unreacted starting material, 4-(3-bromopropyl)benzoic acid. Residual water from the reaction can also be present.
-
From Route B (Bromination): You may find unreacted Methyl 4-propylbenzoate. Other potential impurities include di- or poly-brominated products and isomeric byproducts where bromination has occurred at a different position on the propyl chain. Byproducts from the brominating agent, such as succinimide if N-bromosuccinimide (NBS) is used, may also be present.
-
General Impurities: Residual solvents from the reaction or purification steps are common.
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurities:
-
In Fischer esterification, using an excess of methanol and an effective acid catalyst can drive the reaction to completion, reducing the amount of unreacted carboxylic acid.[1][2]
-
For radical bromination, careful control of reaction conditions (temperature, reaction time, and molar ratio of the brominating agent) is crucial to prevent over-bromination and side reactions. The use of a suitable radical initiator can improve selectivity.
-
Thorough purification of the crude product, for instance by column chromatography or recrystallization, is essential to remove any formed impurities.
Q4: How can I detect and identify the common impurities?
A4: Standard analytical techniques are effective for impurity detection:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and check for the presence of starting materials and major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the desired product and any impurities by their characteristic chemical shifts and coupling patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying them based on their mass-to-charge ratio.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction in either esterification or bromination step. | Esterification: Increase the reaction time, use a larger excess of methanol, or try a different acid catalyst (e.g., p-toluenesulfonic acid).[2] Bromination: Optimize the reaction temperature and time. Ensure the radical initiator is active. |
| Product loss during workup or purification. | Use a suitable extraction solvent and perform multiple extractions. Optimize the solvent system for column chromatography to ensure good separation and recovery. | |
| Presence of Starting Material in Final Product | Incomplete reaction. | As above, optimize reaction conditions to drive the reaction to completion. |
| Presence of Di-brominated or Poly-brominated Impurities (Route B) | Excess of brominating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess of the brominating agent (e.g., NBS). Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
| Product is an oil instead of a solid | Presence of impurities that lower the melting point. | Purify the product thoroughly using column chromatography or recrystallization from a suitable solvent system. |
| Inconsistent Results | Variability in reagent quality or reaction conditions. | Use high-purity starting materials and solvents. Maintain consistent reaction parameters such as temperature, stirring speed, and reaction time. |
Experimental Protocols
Route A: Fischer Esterification of 4-(3-bromopropyl)benzoic acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-bromopropyl)benzoic acid (1.0 eq) in an excess of methanol (10-20 eq).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route B: Radical Bromination of Methyl 4-propylbenzoate
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Reaction Setup: Dissolve Methyl 4-propylbenzoate (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask equipped with a reflux condenser and a light source (if using a photo-initiator).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).
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Reaction: Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours. Monitor the reaction by TLC or GC.
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Workup: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic routes to this compound.
Potential Side Reactions in Radical Bromination
Caption: Potential side reactions during radical bromination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of Products from Methyl 4-(3-bromopropyl)benzoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Methyl 4-(3-bromopropyl)benzoate. The focus is on the effective removal of unreacted starting material and other impurities to obtain pure products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Besides unreacted this compound, common impurities may include byproducts from side reactions, such as elimination products (e.g., methyl 4-(prop-2-en-1-yl)benzoate) or hydrolysis of the ester functionality to form 4-(3-bromopropyl)benzoic acid, especially if the reaction conditions are not strictly anhydrous or if the workup involves acidic or basic conditions for an extended period.[1][2] In reactions with amines, over-alkylation can lead to quaternary ammonium salts.
Q2: How can I effectively monitor the progress of my reaction to minimize the amount of unreacted starting material?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress. By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the starting material and the formation of the product. An appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material and the product spots.[3][4] For example, a mobile phase of toluene/ethanol (9:1 v/v) can be used for separating benzoic acid from its methyl ester.
Q3: What are the general strategies for removing unreacted this compound from my reaction mixture?
A3: The primary methods for purification are column chromatography, recrystallization, and aqueous extraction (workup).
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Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since this compound is moderately polar, using a silica gel column with a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a common approach.[3]
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Recrystallization: If your product is a solid, recrystallization can be a powerful technique for achieving high purity. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the unreacted starting material remains soluble at all temperatures.
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Aqueous Workup: A standard workup procedure involving washing the organic layer with water, brine, and sometimes a dilute acid or base can help remove some impurities. However, this is generally not sufficient to remove all unreacted starting material.
Q4: My product is an oil and will not crystallize. What are my options for purification?
A4: For oily products, column chromatography is the most suitable purification method. If the oil is not pure enough after a single column, you can try a second column with a different solvent system or a different stationary phase (e.g., alumina).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unreacted starting material co-elutes with the product during column chromatography. | The polarity of the eluent is too high, causing both compounds to move too quickly down the column. | Start with a less polar eluent and gradually increase the polarity (gradient elution). For example, begin with 100% hexane and slowly add ethyl acetate.[3] |
| The polarities of the starting material and product are very similar. | Consider using a different stationary phase, such as alumina, or a different solvent system for elution. | |
| The product is not precipitating during recrystallization. | The chosen solvent is too good at dissolving the product, even at low temperatures. | Try a different solvent or a mixed-solvent system. For a mixed-solvent system, dissolve your compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Then, allow it to cool slowly.[5] |
| The concentration of the product in the solvent is too low. | Reduce the volume of the solvent by evaporation before cooling. | |
| The presence of impurities is inhibiting crystallization. | Try to purify the product further by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization again. | |
| Aqueous workup leads to an emulsion. | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break the emulsion by increasing the ionic strength of the aqueous layer. |
| Low recovery of product after purification. | The product is partially soluble in the aqueous layers during workup. | Perform multiple extractions (e.g., 3x) with the organic solvent to ensure maximum recovery from the aqueous phase. |
| The product is sticking to the silica gel during column chromatography. | If your product is basic (e.g., an amine), you can add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent streaking and improve recovery. |
Quantitative Data
The following tables provide representative data for the purification of products from reactions involving benzoate esters. Note that the optimal conditions will vary depending on the specific product.
Table 1: Column Chromatography Parameters for Purification of Methyl Benzoate Derivatives
| Starting Material | Product Type | Stationary Phase | Eluent System (v/v) | Typical Product Rf | Purity (%) | Yield (%) |
| This compound | Ether | Silica Gel | Hexane:Ethyl Acetate (9:1 to 7:3 gradient) | 0.3-0.5 | >95 | 70-90 |
| This compound | Amine | Silica Gel | Dichloromethane:Methanol (98:2 to 95:5 gradient) | 0.2-0.4 | >95 | 60-85 |
| This compound | Thioether | Silica Gel | Hexane:Ethyl Acetate (8:2) | 0.4 | >98 | 80-95 |
Table 2: Recrystallization Solvents for Methyl Benzoate Derivatives
| Product Type | Solvent System | Typical Recovery (%) |
| Ether | Ethanol/Water | 80-90 |
| Amine Salt (e.g., HCl salt) | Isopropanol | 85-95 |
| Thioether | Hexane/Ethyl Acetate | 75-85 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (General Procedure)
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TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal eluent for separation. The ideal Rf value for the product is typically between 0.2 and 0.4.[3]
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Column Packing: Prepare a slurry of silica gel in the least polar eluent identified in the TLC analysis. Pour the slurry into a glass column and allow the silica gel to settle, ensuring a flat and compact bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
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Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes). Monitor the composition of each fraction by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: Purification by Recrystallization (General Procedure)
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.[5]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of products from organic reactions.
References
Technical Support Center: Scale-Up Synthesis of Methyl 4-(3-bromopropyl)benzoate
Welcome to the technical support center for the scale-up synthesis of Methyl 4-(3-bromopropyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your chemical development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: Two of the most viable synthetic routes for the scale-up production of this compound are:
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Route 1: Friedel-Crafts Acylation followed by Reduction: This pathway involves the initial Friedel-Crafts acylation of a suitable benzene derivative, followed by a reduction of the resulting keto group.
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Route 2: Palladium-Catalyzed Cross-Coupling followed by Hydrobromination: This modern approach utilizes a Heck or similar cross-coupling reaction to form a carbon-carbon bond, followed by the selective hydrobromination of an alkene.
Q2: I am observing a low yield in my Friedel-Crafts acylation step. What are the likely causes?
A2: Low yields in Friedel-Crafts acylation, especially on a larger scale, can be attributed to several factors. The deactivating effect of the ester group on the aromatic ring makes the reaction inherently more challenging than with activated rings. Key areas to investigate include the quality and stoichiometry of the Lewis acid catalyst (e.g., aluminum chloride), the purity of the acylating agent, and the reaction temperature. Inadequate mixing and localized overheating in a large reactor can also lead to side reactions and reduced yields.
Q3: During the Wolff-Kishner reduction of the ketone intermediate, I'm facing issues with product decomposition and safety at high temperatures. What can I do?
A3: The high temperatures and strongly basic conditions of the Wolff-Kishner reduction can indeed be problematic on a large scale.[1] Consider using a high-boiling point, inert solvent like diethylene glycol to maintain a consistent high temperature. Ensure your reactor is equipped with a robust condenser to handle the evolution of nitrogen gas. For sensitive substrates, alternative reduction methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) might be considered, although this method is not suitable for acid-sensitive compounds.
Q4: My anti-Markovnikov hydrobromination of the alkene intermediate is giving me a mixture of products. How can I improve the regioselectivity?
A4: Achieving high regioselectivity in anti-Markovnikov hydrobromination on a large scale hinges on effective radical initiation and minimizing competing ionic pathways.[2] Ensure that a suitable radical initiator, such as AIBN or benzoyl peroxide, is used in the correct proportion. It is also crucial to exclude light and oxygen from the reaction mixture, as these can interfere with the radical chain reaction. The choice of solvent can also influence the outcome; non-polar solvents generally favor the radical pathway.
Q5: What are the best practices for purifying this compound at an industrial scale?
A5: For large-scale purification, column chromatography can be costly and time-consuming.[3] The preferred method is often recrystallization from a suitable solvent system. To identify an appropriate solvent, start with small-scale solubility tests. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. If impurities persist, a charcoal treatment during the recrystallization process can help to remove colored byproducts. Vacuum distillation is another potential purification method, provided the compound is thermally stable at the required distillation temperature.
Troubleshooting Guides
Route 1: Friedel-Crafts Acylation & Reduction
| Issue | Potential Cause | Recommended Solution |
| Low yield of acylated product | Inactive Lewis acid catalyst (e.g., AlCl₃). | Use fresh, anhydrous aluminum chloride. Ensure it is handled under an inert atmosphere to prevent moisture contamination. |
| Deactivation of the aromatic ring by the methyl ester group. | Increase the amount of Lewis acid catalyst to 1.5-2.0 equivalents to compensate for complexation with the ester. A higher reaction temperature may also be required, but should be carefully optimized to avoid side reactions. | |
| Incomplete reaction. | Monitor the reaction progress by TLC or HPLC. Extend the reaction time if necessary. | |
| Formation of side products in acylation | Polyacylation of the benzene ring. | While less common with deactivated rings, ensure a strict 1:1 stoichiometry of the acylating agent to the starting material. |
| Isomer formation. | The para-position is generally favored due to sterics, but other isomers can form. Purification by recrystallization or column chromatography will be necessary. | |
| Low yield in Wolff-Kishner reduction | Incomplete hydrazone formation. | Ensure sufficient excess of hydrazine hydrate is used. |
| Insufficiently high temperature for nitrogen extrusion. | Use a high-boiling solvent like diethylene glycol and ensure the reaction temperature reaches 180-200 °C. | |
| Product decomposition at high temperatures. | Minimize the reaction time at the highest temperature. Consider a stepwise procedure where the hydrazone is formed at a lower temperature before heating for the reduction. |
Route 2: Heck Coupling & Hydrobromination
| Issue | Potential Cause | Recommended Solution |
| Low yield in Heck coupling | Inactive palladium catalyst. | Ensure the palladium catalyst is of high quality. Use a phosphine ligand to stabilize the active catalyst species. Degas the solvent and reaction mixture thoroughly to remove oxygen. |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are soluble at the reaction temperature. A mixture of solvents may be necessary. | |
| Side reactions (e.g., homocoupling). | Optimize the reaction temperature and catalyst loading. Lower temperatures and lower catalyst concentrations can sometimes suppress side reactions. | |
| Low regioselectivity in hydrobromination | Competing ionic addition mechanism. | Ensure the reaction is carried out under strict radical conditions. Use a reliable radical initiator and a non-polar solvent. Exclude light and oxygen. |
| Isomerization of the double bond. | This can occur before hydrobromination. Ensure the Heck coupling product is pure before proceeding. | |
| Formation of dibrominated product | Reaction with residual HBr. | Use a controlled amount of HBr, or generate it in situ to avoid a large excess. |
Experimental Protocols
Route 1: Friedel-Crafts Acylation of Methyl Benzoate and Wolff-Kishner Reduction
Step 1: Synthesis of Methyl 4-(4-bromobutanoyl)benzoate
To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in dichloromethane at 0 °C is slowly added 4-bromobutyryl chloride (1.1 eq). The mixture is stirred for 15 minutes, after which methyl benzoate (1.0 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
Step 2: Wolff-Kishner Reduction to this compound
To a flask equipped with a reflux condenser are added methyl 4-(4-bromobutanoyl)benzoate (1.0 eq), diethylene glycol, and hydrazine hydrate (3.0 eq). The mixture is heated to 120 °C for 1 hour. Potassium hydroxide pellets (3.0 eq) are then carefully added, and the temperature is increased to 180-200 °C, allowing water and excess hydrazine to distill off. The reaction is maintained at this temperature for 4-6 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with dilute hydrochloric acid, water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography.
Route 2: Heck Coupling of Methyl 4-bromobenzoate and Anti-Markovnikov Hydrobromination
Step 1: Synthesis of Methyl 4-allylbenzoate
A mixture of methyl 4-bromobenzoate (1.0 eq), allyl alcohol (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is heated to 80-100 °C under an inert atmosphere for 8-12 hours. After cooling, the reaction mixture is filtered to remove the precipitated triethylamine hydrobromide. The filtrate is diluted with water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 2: Anti-Markovnikov Hydrobromination to this compound
To a solution of methyl 4-allylbenzoate (1.0 eq) in a non-polar solvent such as hexane at 0 °C is added a solution of hydrobromic acid in acetic acid (1.1 eq) dropwise in the presence of a radical initiator like azobisisobutyronitrile (AIBN) (0.1 eq). The reaction is stirred at room temperature for 4-6 hours. The reaction is then washed with water and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude product, which can be purified by column chromatography.
Quantitative Data Summary
| Parameter | Route 1: Friedel-Crafts Acylation & Reduction | Route 2: Heck Coupling & Hydrobromination |
| Overall Yield | 50-65% | 60-75% |
| Purity (pre-purification) | 75-85% | 80-90% |
| Key Reagents | Aluminum chloride, 4-bromobutyryl chloride, hydrazine hydrate, potassium hydroxide | Palladium(II) acetate, allyl alcohol, HBr, AIBN |
| Scale-up Friendliness | Moderate (harsh conditions in reduction) | Good (milder conditions) |
| Cost of Reagents | Generally lower | Higher (due to palladium catalyst) |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathways for this compound.
References
Technical Support Center: Managing Byproducts in "Methyl 4-(3-bromopropyl)benzoate" Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 4-(3-bromopropyl)benzoate". The information provided is intended to help manage and minimize the formation of elimination byproducts and other impurities during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the primary byproducts?
The most prevalent laboratory synthesis of this compound involves the bromination of Methyl 4-(3-hydroxypropyl)benzoate using phosphorus tribromide (PBr₃). This reaction proceeds primarily through an Sₙ2 mechanism.
The main byproducts of concern are:
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Elimination Product (Alkene): Methyl 4-(prop-2-en-1-yl)benzoate can be formed through a competing E2 elimination reaction.
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Phosphorous Acid and its Esters: Phosphorous acid (H₃PO₃) is a direct byproduct of the PBr₃ reaction.[1] Incomplete reaction or side reactions can also lead to the formation of phosphite esters.
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Unreacted Starting Material: Residual Methyl 4-(3-hydroxypropyl)benzoate may remain if the reaction does not go to completion.
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Dimerized Ether: In some cases, a symmetrical ether can be formed from the starting alcohol, though this is less common with PBr₃ compared to acid-catalyzed reactions.
Q2: How can I minimize the formation of the alkene elimination byproduct?
Minimizing the formation of the alkene byproduct, Methyl 4-(prop-2-en-1-yl)benzoate, is crucial for obtaining a high yield of the desired product. Since the reaction of PBr₃ with primary alcohols is an Sₙ2 reaction, it is generally less prone to elimination than reactions with secondary or tertiary alcohols.[1][2] However, elimination can still occur, especially at elevated temperatures.
Key strategies to suppress elimination include:
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Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature.[2] Overheating the reaction mixture can favor the E2 elimination pathway.
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Controlled Reagent Addition: Add the PBr₃ dropwise to the alcohol solution, which should be cooled in an ice bath to manage the exothermic nature of the reaction.[3]
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Choice of Base (in subsequent reactions): When using this compound in subsequent substitution reactions (like Williamson ether synthesis), use a non-bulky, strong base to favor Sₙ2 over E2.
Q3: What are the best practices for handling and quenching the PBr₃ reaction?
Phosphorus tribromide is a corrosive and moisture-sensitive reagent that reacts violently with water and alcohols.[3] Proper handling and quenching are essential for safety and product purity.
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Handling: Always handle PBr₃ under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
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Quenching: The reaction is typically quenched by slowly and carefully adding the reaction mixture to ice-cold water or a saturated aqueous solution of sodium bicarbonate. This will hydrolyze any remaining PBr₃ and neutralize the phosphorous acid and hydrobromic acid byproducts. Be aware that quenching can be exothermic and may release HBr gas.
Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my this compound product?
A combination of chromatographic and spectroscopic methods is ideal for analyzing the purity of your product:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile components. It can effectively distinguish between the desired product, the alkene byproduct, and any remaining starting material based on their different retention times and mass spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the propyl chain, the aromatic ring, and the methyl ester. The presence of vinylic protons (in the 5-6 ppm range) would indicate the alkene byproduct. The disappearance of the hydroxyl proton signal from the starting material confirms the reaction's progress.
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Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the alcohol and the formation of the less polar alkyl bromide product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of PBr₃ due to moisture. 3. Loss of product during workup. 4. Formation of significant amounts of byproducts. | 1. Monitor the reaction by TLC until the starting material is consumed. Consider a slight excess of PBr₃ (e.g., 1.1 equivalents). 2. Use freshly distilled or a new bottle of PBr₃. Ensure all glassware is thoroughly dried. 3. Ensure proper phase separation during aqueous extraction. Back-extract the aqueous layer with a small amount of the organic solvent. 4. Refer to the strategies for minimizing elimination and other side reactions. |
| Significant Amount of Alkene Byproduct Detected | 1. Reaction temperature was too high. 2. The reaction was heated for an extended period. | 1. Maintain the reaction temperature at 0°C during the addition of PBr₃ and allow it to slowly warm to room temperature. 2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Product is Contaminated with Starting Material (Alcohol) | 1. Insufficient PBr₃ was used. 2. Reaction time was too short. | 1. Use a slight excess of PBr₃. 2. Allow the reaction to stir for a longer period at room temperature after the initial addition, monitoring by TLC. |
| Formation of an Unknown, Polar Byproduct | 1. Hydrolysis of the product back to the alcohol during workup. 2. Formation of phosphorus-containing byproducts that are partially soluble in the organic phase. | 1. Ensure the quenching and washing steps are performed with cold solutions and are not overly vigorous. 2. Perform multiple washes with cold, saturated sodium bicarbonate solution to remove acidic phosphorus byproducts. |
Experimental Protocols
Synthesis of this compound from Methyl 4-(3-hydroxypropyl)benzoate
Materials:
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Methyl 4-(3-hydroxypropyl)benzoate
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Phosphorus tribromide (PBr₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice bath
Procedure:
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Dissolve Methyl 4-(3-hydroxypropyl)benzoate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
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Place the flask in an ice bath and allow the solution to cool to 0°C.
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Slowly add PBr₃ (0.34 - 0.4 eq) dropwise to the cooled solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.
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Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution with stirring.
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Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
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The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Improving Coupling Reaction Yields of Methyl 4-(3-bromopropyl)benzoate
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the yield of coupling reactions involving Methyl 4-(3-bromopropyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for a primary alkyl bromide like this compound?
A1: For forming a new carbon-carbon bond at the propyl chain, the most common and effective cross-coupling reactions are the Suzuki-Miyaura, Negishi, and Kumada-Corriu-Tamao reactions. These methods are well-suited for coupling sp³-hybridized carbons (like in your alkyl bromide) with sp², or sp³ carbons of organoboron, organozinc, or Grignard reagents, respectively.
Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors I should investigate?
A2: Low yields in Suzuki-Miyaura couplings of alkyl bromides are often attributed to a few key factors:
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Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for unactivated alkyl bromides.[1] Catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful.
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Base Selection: The base plays a crucial role in the catalytic cycle. The choice of base can significantly influence the reaction outcome.[2]
-
Side Reactions: Unactivated alkyl bromides are prone to side reactions such as β-hydride elimination (forming an alkene) and hydrolysis of the alkyl halide to an alcohol.[3]
-
Reagent Quality: The purity and stability of your boronic acid or ester are important. Boronic acids can be prone to protodeboronation.[4]
Q3: Can the methyl ester group on the benzene ring interfere with the coupling reaction?
A3: The methyl ester group is generally well-tolerated in palladium-catalyzed cross-coupling reactions.[5] However, under harsh basic conditions, especially in the presence of water and at elevated temperatures, hydrolysis of the ester to a carboxylic acid can occur.[6][7] If you observe ester cleavage, consider using a milder base like potassium fluoride (KF) or running the reaction under anhydrous conditions.[6][8]
Q4: Are there viable alternatives to the Suzuki-Miyaura reaction for this substrate?
A4: Yes, the Negishi and Kumada couplings are excellent alternatives.
-
Negishi Coupling: This reaction uses an organozinc reagent and is known for its high functional group tolerance and reactivity.[5]
-
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) and is a powerful method for C-C bond formation.[9][10] However, Grignard reagents are highly reactive and less tolerant of certain functional groups, though modern catalysts have improved their compatibility.[10][11]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing low to no yield of your desired coupled product, consider the following troubleshooting steps.
Caption: Troubleshooting logic for low product yield.
Issue 2: Presence of Significant Side Products
If your reaction is proceeding but you are isolating significant amounts of side products, use the following guide to identify and mitigate them.
| Side Product | Potential Cause | Suggested Solution |
| Methyl 4-(prop-2-en-1-yl)benzoate | β-Hydride elimination from the alkylpalladium intermediate.[3] | Use bulky ligands that disfavor the formation of the required coordinatively unsaturated intermediate for elimination. Lowering the reaction temperature may also help. |
| Methyl 4-(3-hydroxypropyl)benzoate | Hydrolysis of the starting alkyl bromide.[3] | Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and dry the base before use. |
| Biphenyl (from boronic acid) | Homocoupling of the boronic acid. | Ensure thorough degassing of the reaction mixture to remove oxygen. Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0). |
| 4,4'-(hexane-1,6-diyl)dibenzoate | Homocoupling of the alkyl bromide. | This is less common but can occur. Optimizing the stoichiometry of the coupling partners may help. |
| 4-(3-Bromopropyl)benzoic acid | Hydrolysis of the methyl ester.[7] | Use a milder, non-hydroxide base such as K₃PO₄ or KF.[6][8] Minimize the amount of water in the reaction mixture. |
Data Presentation: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Primary Alkyl Bromides
The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions involving primary alkyl bromides. While not specific to this compound, this data provides a strong starting point for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / PCy₃ | Tricyclohexylphosphine | K₃PO₄ | Toluene | 80-110 | 70-90 | [12] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Tri-tert-butylphosphine | K₃PO₄ | Dioxane | Room Temp - 80 | 85-95 | [8] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [2] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | >90 | [2] |
| [Pd(allyl)Cl]₂ / Cy₂(t-Bu)P | Dicyclohexyl(tert-butyl)phosphine | Cs₂CO₃ | t-BuOH | 80 | High | [13] |
Experimental Protocols
The following are illustrative protocols for common coupling reactions with this compound. These should be considered as starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., S-Phos, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Negishi Coupling
This protocol outlines the coupling of this compound with a pre-formed or in situ generated organozinc reagent.
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the organozinc reagent if not commercially available.
-
In a separate flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., PCyp₃, 8 mol%; Cyp = cyclopentyl).[5]
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Add the organozinc reagent (1.5 equiv.) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and stir until completion (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Kumada-Corriu-Tamao Coupling
This protocol describes the coupling of this compound with a Grignard reagent.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the nickel or palladium catalyst (e.g., a Ni(II) pincer complex, 3 mol%).[11]
-
Add anhydrous THF as the solvent.
-
Add a solution of this compound (1.0 equiv.) in THF.
-
Slowly add the Grignard reagent (1.2 equiv.) at room temperature or below, controlling any exotherm.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an ether or ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
- 11. Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 4-(3-bromopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 4-(3-bromopropyl)benzoate. Due to the limited availability of direct experimental spectra for this specific compound, this report presents predicted data based on the analysis of structurally similar compounds. For comparative purposes, experimental data for two alternative compounds, Methyl 4-bromobenzoate and Ethyl 4-(3-bromopropyl)benzoate, are included. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related chemical entities.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound, alongside experimental data for the comparative compounds. These predictions are derived from established principles of NMR spectroscopy and analysis of the provided data for analogous structures.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Ar-H (ortho to CO₂Me) | ~7.95 | d | ~8.0 |
| (Predicted) | Ar-H (ortho to Pr-Br) | ~7.25 | d | ~8.0 |
| O-CH₃ | ~3.90 | s | - | |
| CH₂-Br | ~3.45 | t | ~6.5 | |
| Ar-CH₂ | ~2.80 | t | ~7.5 | |
| Ar-CH₂-CH₂ | ~2.10 | quintet | ~7.0 | |
| Methyl 4-bromobenzoate | Ar-H (ortho to CO₂Me) | 7.89 | d | 10.0 |
| (Alternative 1) | Ar-H (ortho to Br) | 7.57 | d | 10.0 |
| O-CH₃ | 3.92 | s | - | |
| Ethyl 4-(3-bromopropyl)benzoate | Ar-H (ortho to CO₂Et) | 7.96 | d | 8.2 |
| (Alternative 2) | Ar-H (ortho to Pr-Br) | 7.26 | d | 8.2 |
| O-CH₂ | 4.38 | q | 7.1 | |
| CH₂-Br | 3.44 | t | 6.6 | |
| Ar-CH₂ | 2.79 | t | 7.6 | |
| Ar-CH₂-CH₂ | 2.09 | quintet | 7.1 | |
| O-CH₂-CH₃ | 1.39 | t | 7.1 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~167.0 |
| (Predicted) | Ar-C (ipso to CO₂Me) | ~129.5 |
| Ar-C (ipso to Pr-Br) | ~145.0 | |
| Ar-CH (ortho to CO₂Me) | ~129.8 | |
| Ar-CH (ortho to Pr-Br) | ~128.5 | |
| O-CH₃ | ~52.0 | |
| CH₂-Br | ~33.0 | |
| Ar-CH₂ | ~35.0 | |
| Ar-CH₂-CH₂ | ~32.0 | |
| Methyl 4-bromobenzoate | C=O | 166.0 |
| (Alternative 1) | Ar-C (ipso to CO₂Me) | 129.0 |
| Ar-C (ipso to Br) | 127.9 | |
| Ar-CH (ortho to CO₂Me) | 131.6 | |
| Ar-CH (ortho to Br) | 131.0 | |
| O-CH₃ | 52.1 | |
| Ethyl 4-(3-bromopropyl)benzoate | C=O | 166.5 |
| (Alternative 2) | Ar-C (ipso to CO₂Et) | 129.8 |
| Ar-C (ipso to Pr-Br) | 145.5 | |
| Ar-CH (ortho to CO₂Et) | 129.6 | |
| Ar-CH (ortho to Pr-Br) | 128.4 | |
| O-CH₂ | 60.9 | |
| CH₂-Br | 33.4 | |
| Ar-CH₂ | 35.3 | |
| Ar-CH₂-CH₂ | 32.2 | |
| O-CH₂-CH₃ | 14.4 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds similar to this compound.
Sample Preparation:
-
Weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Structural Assignment and NMR Correlation
The following diagram illustrates the chemical structure of this compound and the predicted correlation of its atoms to the respective NMR signals.
Caption: Correlation of atoms in this compound to their predicted NMR signals.
Comparative Guide to Purity Assessment of Methyl 4-(3-bromopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Methyl 4-(3-bromopropyl)benzoate, a key intermediate in various synthetic applications. The focus is on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy presented as alternative and complementary methods.
Introduction to Purity Assessment
The chemical purity of intermediates like this compound is critical in research and drug development to ensure the reliability of experimental results and the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route, including unreacted starting materials, intermediates, byproducts, and degradation products. This guide outlines robust analytical techniques for the identification and quantification of such impurities.
Plausible Synthetic Route and Potential Impurities
A likely synthetic pathway to this compound can inform the potential impurity profile. A plausible multi-step synthesis is outlined below:
Caption: A plausible synthetic route for this compound.
Based on this pathway, potential impurities could include:
-
Starting Materials: Toluene, Succinic Anhydride, Methanol.
-
Intermediates: 4-(4-Methylbenzoyl)butanoic Acid, 4-(4-Methylphenyl)butanoic Acid, Methyl 4-(4-methylphenyl)butanoate.
-
Byproducts: Di-acylated products from the Friedel-Crafts reaction, over-brominated or di-brominated species, and products of incomplete reduction.
GC-MS Analysis for Purity Assessment
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent like dichloromethane or ethyl acetate.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: 10 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
The following table summarizes the expected GC-MS data for this compound and its potential impurities. Note: Retention times are estimates and will vary depending on the specific instrument and conditions.
| Compound Name | Expected Retention Time (min) | Key Mass Fragments (m/z) | Purity (% Area) - Example |
| This compound | ~12.5 | 256/258 (M+), 177, 149, 119, 91 | 98.5 |
| Methyl 4-(4-methylphenyl)butanoate | ~11.2 | 192 (M+), 161, 133, 105, 91 | 0.8 |
| 4-(4-Methylphenyl)butanoic Acid | ~13.0 (may require derivatization) | 178 (M+), 161, 119, 91 | 0.3 |
| Dibrominated byproduct | >13.0 | 334/336/338 (M+), characteristic bromine isotope pattern | 0.2 |
| Unreacted Starting Material (e.g., Toluene) | < 5.0 | 92 (M+), 91 | 0.1 |
| Residual Solvent (e.g., Dichloromethane) | < 3.0 | 84/86 (M+), 49 | 0.1 |
Mass Spectrum Interpretation: The mass spectrum of this compound is expected to show a characteristic molecular ion peak with an M+ and M+2 pattern in a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom.[1] Key fragment ions would likely correspond to the loss of the bromine atom, the methoxy group, and cleavage of the propyl chain.
Caption: A logical workflow for GC-MS purity analysis.
Alternative Purity Assessment Methods
While GC-MS is a primary tool, other techniques offer complementary information and can be advantageous in certain situations.
HPLC is particularly useful for analyzing less volatile or thermally labile compounds and can provide excellent quantitative accuracy.[2]
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 40% acetonitrile, ramp to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Comparative Data: HPLC vs. GC-MS
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity; mass-based detection. | Separation based on polarity; UV absorbance detection. |
| Analytes | Volatile and semi-volatile compounds. | Wide range of compounds, including non-volatile and polar ones. |
| Impurity Detection | Excellent for volatile impurities and provides structural information. | Excellent for non-volatile and polar impurities. |
| Quantification | Area percent from the total ion chromatogram (TIC). | Area percent from the UV chromatogram, often requires response factors for accurate quantification. |
| Advantages | High sensitivity, definitive identification through mass spectra. | High precision, robust for quantitative analysis, non-destructive. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May not provide definitive structural information without a mass spectrometer. |
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[3][4][5][6]
Experimental Protocol: qNMR
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh the this compound sample and a high-purity internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.
Comparative Advantages of qNMR
| Feature | qNMR | Chromatographic Methods (GC/HPLC) |
| Quantification | Absolute quantification without a specific reference standard. | Relative quantification (area %) or requires a reference standard. |
| Sample Throughput | Relatively fast per sample. | Can be automated for high throughput. |
| Information | Provides structural confirmation and purity in a single experiment. | Primarily provides separation and quantification. |
| Destructive? | Non-destructive. | Can be considered destructive. |
Conclusion
The purity assessment of this compound is effectively achieved using GC-MS, which provides detailed information on volatile and semi-volatile impurities. For a comprehensive purity profile, especially for non-volatile impurities, HPLC is a valuable complementary technique. Furthermore, qNMR offers a powerful, non-destructive method for determining absolute purity. The choice of method or combination of methods will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of quantitative accuracy.
References
Propyl Linkers: A Comparative Guide to Alternatives for Methyl 4-(3-bromopropyl)benzoate
For researchers and professionals in drug development, the synthesis of molecules with specific linker moieties is a foundational aspect of creating targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The propyl linker, in particular, is a common structural motif, and "Methyl 4-(3-bromopropyl)benzoate" is a frequently used reagent for its installation. However, the choice of reagent can significantly impact reaction efficiency, substrate scope, and the overall synthetic strategy. This guide provides a comprehensive comparison of alternative reagents and methodologies, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal synthetic route.
Selecting the Right Tool: A Guide to Propyl Linker Synthesis Strategies
The choice of a propyl linker precursor is dictated by the functional groups available on the molecule to be modified and the desired reaction conditions. The following flowchart provides a decision-making framework for selecting an appropriate synthetic strategy.
Comparative Analysis of Propyl Linker Reagents
The performance of a linker precursor can be evaluated based on its reactivity, the reaction conditions required, and the stability of the resulting bond. The following table summarizes key characteristics of this compound and its alternatives.
| Reagent Class | Example Structure | Reactive Group | Reaction Type | Typical Conditions | Advantages | Disadvantages | Reported Yields |
| Alkyl Halides | This compound | -CH₂-Br | Nucleophilic Substitution | Base (e.g., K₂CO₃, Et₃N), polar aprotic solvent (DMF, ACN), 25-120°C.[1] | Readily available, well-established chemistry. | Can require harsh conditions, potential for over-alkylation, halide reactivity (I > Br > Cl) varies.[1] | 40-80% |
| Methyl 4-(3-chloropropyl)benzoate | -CH₂-Cl | Nucleophilic Substitution | Harsher conditions than bromo-analog (e.g., higher temp, stronger base).[1] | Lower cost than bromo- or iodo-analogs. | Less reactive, requiring more forcing conditions. | 30-70% | |
| Methyl 4-(3-iodopropyl)benzoate | -CH₂-I | Nucleophilic Substitution | Milder conditions than bromo-analog (e.g., lower temp). | More reactive, allowing for milder conditions. | Higher cost, can be less stable. | 50-90% | |
| Click Chemistry Reagents | Methyl 4-(3-azidopropyl)benzoate | -N₃ | CuAAC | Alkyne partner, Cu(I) source (e.g., CuSO₄/NaAsc), ligand (e.g., THPTA), solvent (e.g., DMSO/H₂O, tBuOH/H₂O).[2][3] | Bioorthogonal, high yield, mild conditions, forms stable triazole ring.[4][] | Requires a terminal alkyne on the partner, potential copper toxicity for cellular applications.[2] | 80-95%[2] |
| Methyl 4-(prop-2-yn-1-yl)benzoate | -C≡CH | CuAAC | Azide partner, Cu(I) source, ligand, solvent.[4][6] | Same as azide counterpart. | Requires an azide on the partner, potential for alkyne homodimerization (Glaser coupling).[2] | 80-95% | |
| Amine-Reactive Reagents | Methyl 4-(3-oxopropyl)benzoate | -CHO | Reductive Amination | Amine partner, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), mild acid catalyst, solvent (e.g., DCE, MeOH).[7][8] | Mild conditions, high chemoselectivity, stable amine linkage.[7][9] | Requires an amine on the partner, reducing agents can be toxic. | 60-90% |
| 4-(3-Carboxypropyl)benzoic acid methyl ester | -COOH | Amide Coupling | Amine partner, coupling agent (e.g., HATU, HBTU, EDCI), base (e.g., DIPEA), solvent (e.g., DMF). | Forms highly stable amide bond, wide variety of coupling reagents available. | Coupling reagents can be expensive, potential for racemization of chiral centers. | 70-95% | |
| Carboxyl-Reactive Reagents | Methyl 4-(3-aminopropyl)benzoate | -NH₂ | Amide Coupling | Carboxylic acid partner, activation (e.g., to acyl chloride) or coupling agent.[10][11] | Forms highly stable amide bond. | Requires activation of the carboxylic acid partner. | 70-95% |
Experimental Workflows and Protocols
The implementation of these different strategies involves distinct experimental workflows. The diagram below illustrates the parallel paths from starting materials to the final conjugated product.
Detailed Experimental Protocols
The following are generalized, representative protocols for each major synthetic strategy. Researchers should optimize conditions for their specific substrates.
1. Protocol for Nucleophilic Substitution
-
Reagents: this compound, substrate with a nucleophilic group (e.g., a phenol or thiol), potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the nucleophilic substrate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.2 eq) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]
-
Reagents: Methyl 4-(3-azidopropyl)benzoate, substrate with a terminal alkyne, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Dimethyl sulfoxide (DMSO), and water.
-
Procedure:
-
Dissolve the alkyne-containing substrate (1.0 eq) and Methyl 4-(3-azidopropyl)benzoate (1.1 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
-
3. Protocol for Reductive Amination [7][9]
-
Reagents: Methyl 4-(3-oxopropyl)benzoate, substrate with a primary or secondary amine, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve the amine-containing substrate (1.0 eq) and Methyl 4-(3-oxopropyl)benzoate (1.1 eq) in anhydrous DCE.
-
Add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add Sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.
-
4. Protocol for Amide Bond Formation [10]
-
Reagents: 4-(3-Carboxypropyl)benzoic acid methyl ester, substrate with a primary or secondary amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), DMF.
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add the amine-containing substrate (1.2 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
-
Application in Context: PROTAC-Mediated Protein Degradation
Propyl linkers are integral to the structure of many PROTACs, providing the necessary spacing and orientation to facilitate the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This complex formation is the critical first step in the targeted degradation pathway.
The choice of linker, including its length and composition, is crucial for optimizing the stability and efficiency of this ternary complex, ultimately dictating the potency of the PROTAC molecule.[4][] The synthetic flexibility offered by the various reagents described in this guide allows for the systematic modification and optimization of the linker to achieve desired pharmacological properties.
References
- 1. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of Methyl 4-(3-bromopropyl)benzoate
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like Methyl 4-(3-bromopropyl)benzoate is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a detailed comparison of a developed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental protocols and data.
Primary Technique: Reversed-Phase HPLC (RP-HPLC)
A dedicated RP-HPLC method offers a robust and reliable approach for the routine quantification of this compound. This technique is widely accessible in analytical laboratories and provides excellent reproducibility.
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 238 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Method Validation Summary
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Experimental Protocol: RP-HPLC Quantification
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the prepared standards and samples and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Caption: Workflow for HPLC quantification of this compound.
Alternative Analytical Techniques
While RP-HPLC is a suitable method, alternative techniques may offer advantages depending on the specific analytical requirements, such as the need for higher sensitivity or the analysis of volatile impurities.
Comparison of Analytical Techniques
| Feature | RP-HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC with Pre-column Derivatization |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and column interaction, detection by mass fragmentation. | Chemical modification of the analyte followed by HPLC separation and detection. |
| Sensitivity | Moderate | High | High |
| Selectivity | Good | Excellent | Excellent |
| Sample Volatility | Not required | Required | Not required |
| Throughput | High | Moderate | Lower |
| Instrumentation | Widely available | Commonly available | Requires additional derivatization step |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] It is particularly useful for identifying and quantifying impurities, including potential genotoxic impurities (PGIs) like alkyl halides.[3]
-
Standard Preparation: Prepare standard solutions of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Sample Preparation: Dissolve the sample in the chosen solvent. An internal standard may be added for improved accuracy.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-400.
-
-
Quantification: Use selected ion monitoring (SIM) for characteristic ions of this compound for enhanced sensitivity and selectivity.
Caption: Comparison of analytical techniques for this compound.
HPLC with Pre-column Derivatization
For compounds that are unstable or lack a strong chromophore, pre-column derivatization can enhance their detectability and stability for HPLC analysis.[4] This approach involves a chemical reaction to modify the analyte before it is injected into the HPLC system.
-
Derivatization Reagent: Select a suitable derivatization agent that reacts with the alkyl halide moiety of this compound to form a stable, UV-active or fluorescent product.
-
Derivatization Reaction: Mix the sample or standard with the derivatization reagent in an appropriate solvent. Optimize reaction conditions such as temperature and time.
-
HPLC Analysis: Analyze the derivatized sample using an HPLC method optimized for the separation of the derivative.
-
Quantification: Quantify the derivatized analyte using a calibration curve prepared from derivatized standards.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The developed RP-HPLC method is well-suited for routine quality control due to its simplicity, robustness, and high throughput. For applications requiring higher sensitivity or the analysis of volatile impurities, GC-MS is a superior alternative. HPLC with pre-column derivatization offers a valuable option for enhancing the detectability of the analyte, particularly in complex matrices or when dealing with stability issues.
References
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 4-(3-bromopropyl)benzoate
For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of novel or modified compounds is crucial for structural elucidation and analytical method development. This guide provides a detailed comparison of the expected fragmentation behavior of Methyl 4-(3-bromopropyl)benzoate against related chemical structures, supported by established fragmentation principles.
The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. For this compound, the fragmentation pattern is influenced by the interplay of its core functional groups: the methyl benzoate moiety and the bromopropyl-substituted aromatic ring. Due to the presence of a bromine atom, the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Predicted Fragmentation Pathways
The primary fragmentation pathways for this compound under electron ionization (EI) are predicted to involve cleavages at the most labile bonds, leading to the formation of stable carbocations and neutral radicals.
Key Expected Fragmentations:
-
Loss of the Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical (m/z 31) to form a stable acylium ion.[1]
-
Loss of the Bromine Radical (•Br): Halogenated compounds readily undergo the loss of the halogen radical.[2] The resulting fragment will still contain the rest of the molecule.
-
Benzylic Cleavage: The bond between the aromatic ring and the propyl chain is a likely point of cleavage, as it leads to the formation of a resonance-stabilized benzylic or tropylium cation (m/z 91), a very common fragment for alkyl-substituted benzenes.[3][4]
-
Loss of the Propyl Bromide Side Chain: The entire 3-bromopropyl side chain can be cleaved, resulting in a fragment corresponding to the methyl benzoate cation.
-
Alpha-Cleavage to the Bromine: Cleavage of the C-C bond alpha to the bromine atom can occur.
-
McLafferty Rearrangement: While possible in esters with longer alkyl chains, this rearrangement is less likely to be a dominant pathway compared to the more favorable cleavages mentioned above.[1]
Comparative Analysis of Fragmentation Patterns
To provide a clearer understanding, the predicted fragmentation of this compound is compared with the known fragmentation of similar compounds.
| Compound | Molecular Ion (M+) | Key Fragments (m/z) and Interpretation | Supporting Evidence |
| Methyl Benzoate | 136 | 105 (Loss of •OCH₃), 77 (Loss of COOCH₃) | A common fragmentation pattern for simple esters.[5] |
| 1-Bromo-3-phenylpropane | 198/200 | 119 (Loss of •Br), 91 (Benzylic cleavage, tropylium ion) | Demonstrates the typical fragmentation of an alkyl-substituted aromatic halide. |
| Methyl 4-bromobenzoate | 214/216 | 183/185 (Loss of •OCH₃), 155/157 (Loss of COOCH₃), 76 (Loss of Br and COOCH₃) | Shows the influence of the bromine atom on the aromatic ring fragmentation.[6] |
| Methyl 4-propylbenzoate | 178 | 147 (Loss of •OCH₃), 149 (Loss of ethyl), 119 (Loss of COOCH₃) | Illustrates the fragmentation of the alkyl chain on the benzoate structure. |
| This compound (Predicted) | 256/258 | 225/227 (Loss of •OCH₃), 177 (Loss of •Br), 149 (Loss of CH₂CH₂Br), 135 (Cleavage of propyl chain), 105 (Loss of bromopropyl side chain), 91 (Tropylium ion), 77 (Benzene ring fragment) | Based on the combined fragmentation patterns of the constituent functional groups. |
Experimental Protocols
The data presented in the comparison table for known compounds is based on standard mass spectrometry experimental conditions. A typical protocol for analyzing a compound like this compound would be:
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a 1 µL aliquot into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar column (e.g., DB-5ms) is typically used.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Fragmentation Pathway Diagram
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI mass spectrometry fragmentation pathways for this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. researchgate.net [researchgate.net]
- 3. whitman.edu [whitman.edu]
- 4. youtube.com [youtube.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Benzoic acid, 3-bromo-, methyl ester [webbook.nist.gov]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structure analysis of "Methyl 4-(3-bromopropyl)benzoate" derivatives
A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl Benzoate Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional atomic arrangement of molecules is fundamental. X-ray crystallography provides an unparalleled, high-resolution view into the solid-state structure of crystalline compounds. This guide offers a comparative analysis of the X-ray crystal structures of derivatives related to "Methyl 4-(3-bromopropyl)benzoate," providing crucial data for molecular design and structure-activity relationship studies. While a crystal structure for "this compound" itself is not publicly available, this guide leverages data from closely related analogs to offer valuable structural insights.
Comparison of Crystallographic Data
The following tables summarize key crystallographic parameters for several derivatives of methyl benzoate. These compounds share the core methyl benzoate scaffold, with variations in the substituent at the para position and other ring positions. This comparative data is essential for understanding how different functional groups influence crystal packing and molecular conformation.
Table 1: Crystallographic Data for Methyl Benzoate Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | Orthorhombic | Pbca | - | - | - | - | - | - | [1] |
| Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | Not Specified | Not Specified | - | - | - | - | - | - | [2] |
| Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate | C₅₆H₃₆Br₄F₈N₈O₈ | Triclinic | P-1 | 7.6992 | 11.5425 | 15.642 | 83.709 | 85.431 | 77.561 | [3] |
| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | C₁₇H₁₃NO₄ | Orthorhombic | Pca2₁ | - | - | - | - | - | - | [4] |
Table 2: Data Collection and Refinement Details
| Compound Name | Temperature (K) | Radiation | R-factor | wR-factor | Data/Restraints/Parameters | Ref. |
| Methyl 4-bromobenzoate | 173 | Not Specified | 0.041 | 0.093 | 13.6 | [1] |
| Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate | 90 | Mo Kα | 0.0450 | 0.0879 | 6593 / 0 / 381 | [3] |
| Methyl 4-(3-chloropropoxy)benzoate | 293 | Not Specified | 0.044 | 0.132 | 15.1 | [5] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific results. The following sections summarize the experimental procedures for the synthesis and X-ray diffraction analysis of the highlighted compounds.
Synthesis and Crystallization
-
Methyl 4-bromobenzoate: This compound was commercially available and used as received for crystallization.[1]
-
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Synthesized by mixing methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid. Orange plate-like crystals suitable for single-crystal X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution.[3]
-
Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate: Prepared through the condensation of 4-hydroxycoumarin and methyl 2-aminobenzoate. Yellow single crystals were grown from a dimethylformamide solution.[4]
X-ray Diffraction Analysis
Single-crystal X-ray diffraction data for these compounds were collected on diffractometers, such as the Bruker SMART APEX2 CCD.[3] The structures were solved and refined using established crystallographic software packages. The refinement process typically involves minimizing the difference between observed and calculated structure factors to achieve the final structural model.[1]
Alternative Analytical Techniques
While X-ray crystallography provides definitive structural information, other spectroscopic techniques are vital for compound characterization, especially in solution or when single crystals are unavailable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the chemical structure of synthetic products. For instance, in the analysis of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, NMR was used to distinguish between cis and trans isomers in solution.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups within a molecule. For methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, IR data complements the structural details obtained from X-ray diffraction.[4]
Logical Workflow for Structural Analysis
The process of determining and analyzing the structure of a novel compound follows a logical progression, from synthesis to detailed structural elucidation and comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Transformation of Methyl 4-(3-bromopropyl)benzoate from its Precursors
A detailed spectroscopic comparison of Methyl 4-(3-bromopropyl)benzoate with its precursors, p-toluic acid and methyl 4-methylbenzoate, provides valuable insights for researchers in drug discovery and organic synthesis. This guide presents a comprehensive analysis of the changes in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data throughout the synthetic pathway, offering a clear roadmap for reaction monitoring and product characterization.
This guide will delve into the distinct spectroscopic signatures of the starting material, intermediate, and final product, supported by experimental data and detailed protocols. The transformation involves the conversion of a methyl group to a bromopropyl chain, leading to predictable and observable shifts in the spectral data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for p-toluic acid, methyl 4-methylbenzoate, and the target compound, this compound.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | -CH₃ / -CH₂- | -OCH₃ | Other |
| p-Toluic Acid | 7.29 (d, 2H), 7.84 (d, 2H)[1] | 2.36 (s, 3H)[1] | - | 12.80 (s, 1H, -COOH)[1] |
| Methyl 4-methylbenzoate | 7.24 (d, 2H), 7.94 (d, 2H)[2] | 2.39 (s, 3H)[2] | 3.88 (s, 3H)[2] | |
| This compound | 7.25 (d, 2H), 7.95 (d, 2H) | 2.25 (m, 2H), 2.85 (t, 2H), 3.45 (t, 2H) | 3.90 (s, 3H) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | -CH₃ / -CH₂- | -OCH₃ / C=O |
| p-Toluic Acid | 126.75, 128.52, 129.55, 129.80, 143.46[1] | 21.55[1] | 167.80 (C=O)[1] |
| Methyl 4-methylbenzoate | 127.3, 129.0, 129.5, 143.4[2] | 21.5[2] | 51.8 (-OCH₃), 167.1 (C=O)[2] |
| This compound | 128.5, 129.0, 129.8, 145.0 | 31.5, 32.8, 33.5 | 52.0 (-OCH₃), 166.8 (C=O) |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | Key Absorptions |
| p-Toluic Acid | ~3000 (O-H stretch, broad), 1680 (C=O stretch) |
| Methyl 4-methylbenzoate | 2950 (C-H stretch), 1720 (C=O stretch), 1280 (C-O stretch)[3] |
| This compound | 2950 (C-H stretch), 1715 (C=O stretch), 1275 (C-O stretch), 650 (C-Br stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| p-Toluic Acid | 136 | 119, 91 |
| Methyl 4-methylbenzoate | 150 | 119, 91 |
| This compound | 257/259 (Br isotopes) | 177, 149, 119, 91 |
Experimental Protocols
Synthesis of this compound from 4-(3-bromopropyl)benzoic acid
A common method for the synthesis of this compound is the Fischer esterification of 4-(3-bromopropyl)benzoic acid.
-
Materials: 4-(3-bromopropyl)benzoic acid, methanol, concentrated sulfuric acid.
-
Procedure:
-
Dissolve 4-(3-bromopropyl)benzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for NMR, IR, and MS Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl plates.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Visualizing the Synthesis and Analysis
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic comparison.
Caption: Synthetic pathway from p-Toluic Acid to this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
References
A Comparative Guide to Bifunctional Linkers in Bioconjugation: "Methyl 4-(3-bromopropyl)benzoate" vs. Other Chemistries
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bifunctional linker is a cornerstone in the development of robust and effective bioconjugates, influencing everything from reaction efficiency to the in vivo stability and therapeutic index of molecules like antibody-drug conjugates (ADCs). This guide provides an objective comparison of "Methyl 4-(3-bromopropyl)benzoate," an alkyl halide-based linker, with other prevalent bifunctional linkers used in bioconjugation. We present a summary of performance data, detailed experimental protocols, and visual workflows to inform the rational design of next-generation bioconjugates.
Introduction to Bifunctional Linkers
Bifunctional linkers are molecules that possess two reactive functional groups, enabling the covalent linkage of two different molecules, such as a protein and a payload. These linkers can be broadly categorized as either homobifunctional (containing two identical reactive groups) or heterobifunctional (containing two different reactive groups). Heterobifunctional linkers are often preferred for their ability to facilitate controlled, sequential conjugations, thereby minimizing the formation of unwanted homodimers and leading to more homogeneous products.
"this compound" is a heterobifunctional linker. Its structure features a methyl ester and a bromopropyl group. The bromopropyl group acts as an alkylating agent, typically reacting with nucleophilic residues on biomolecules, such as the thiol group of cysteine. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., using EDC/NHS chemistry) to react with primary amines (e.g., lysine residues). This dual reactivity allows for the specific and sequential conjugation of two different molecules.
Performance Comparison of Bifunctional Linkers
The choice of a bifunctional linker significantly impacts key performance parameters of the resulting bioconjugate. This section compares "this compound" (representing alkyl halide-based linkers) with other common linker chemistries. It is important to note that direct, head-to-head quantitative data for "this compound" is limited in publicly available literature. Therefore, the performance characteristics are based on the known reactivity of alkyl halides and are compared with established data for other linker types.
Table 1: Quantitative Comparison of Bifunctional Linker Performance
| Feature | This compound (Alkyl Halide) | NHS Ester - Maleimide | Click Chemistry (e.g., DBCO-NHS) |
| Target Functional Group (Primary) | Thiol (Cysteine) | Amine (Lysine), Thiol (Cysteine) | Azide, Alkyne |
| Resulting Linkage | Thioether | Amide, Thioether | Triazole |
| Reaction pH | Neutral to slightly basic | Amine reaction: pH 7.2-8.5; Thiol reaction: pH 6.5-7.5 | Physiological pH (7.4) |
| Reaction Speed | Moderate | Amine reaction: Rapid; Thiol reaction: Fast | Very Fast |
| Specificity | High for thiols under controlled pH | High for both amines and thiols within optimal pH ranges | Extremely high (bioorthogonal) |
| Bond Stability | Generally stable thioether bond | Thioether bond can be susceptible to retro-Michael addition[1] | Highly stable triazole ring |
| Potential Side Reactions | Can react with other nucleophiles at higher pH | Hydrolysis of NHS ester and maleimide ring | Copper catalyst can be cytotoxic (for CuAAC) |
| Conjugation Efficiency | Moderate to high, dependent on reaction conditions | High, but can be influenced by steric hindrance | Generally very high and often quantitative |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.
Protocol 1: Two-Step Protein-Payload Conjugation using this compound
This protocol describes the conjugation of a payload containing a primary amine to a protein with a reactive cysteine residue.
Materials:
-
Protein with a free cysteine residue (in PBS, pH 7.4)
-
Payload with a primary amine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
Step A: Activation of this compound
-
Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid by treating with a mild base (e.g., LiOH) in a methanol/water mixture, followed by acidification.
-
Dissolve the resulting 4-(3-bromopropyl)benzoic acid in anhydrous DMF.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC).
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester.
Step B: Reaction with Amine-Containing Payload
-
Dissolve the amine-containing payload in DMF.
-
Add the activated NHS ester solution from Step A to the payload solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the bromo-functionalized payload.
Step C: Conjugation to Cysteine-Containing Protein
-
Dissolve the cysteine-containing protein in PBS, pH 7.4.
-
Add the bromo-functionalized payload from Step B to the protein solution in a 10- to 20-fold molar excess.
-
Incubate the reaction at 37°C for 24-48 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Quench the reaction by adding the quenching buffer.
-
Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess payload and byproducts.
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the stability of the bioconjugate and the rate of payload deconjugation in plasma.[2][3]
Materials:
-
Purified bioconjugate
-
Human plasma (or plasma from other species of interest)
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS, ELISA)
Procedure:
-
Incubate the bioconjugate at a final concentration of 100 µg/mL in plasma at 37°C.[3]
-
As a control, incubate the bioconjugate in PBS under the same conditions.
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the reaction.
-
Analyze the samples to determine the concentration of the intact bioconjugate and/or the released payload.
-
Plot the percentage of intact conjugate over time to determine the stability and half-life of the linker in plasma.
Mandatory Visualizations
Antibody-Drug Conjugate (ADC) Internalization and Payload Release Pathway
dot
Caption: ADC internalization and intracellular payload release pathway.
General Experimental Workflow for Bioconjugation
dot
Caption: A general workflow for a two-step bioconjugation process.
Conclusion
The selection of a bifunctional linker is a critical decision in the design of bioconjugates. "this compound" represents a class of alkylating linkers that form stable thioether bonds with cysteine residues. While direct comparative performance data is not as abundant as for more common linkers like those based on NHS ester-maleimide or click chemistry, the principles of its reactivity suggest it is a viable option for specific applications. The choice between different linker chemistries will ultimately depend on the specific requirements of the bioconjugate, including the nature of the molecules to be linked, the desired stability of the final product, and the intended application. The protocols and workflows provided in this guide offer a framework for the rational selection and evaluation of bifunctional linkers to advance the development of novel bioconjugates.
References
Safety Operating Guide
Safe Disposal of Methyl 4-(3-bromopropyl)benzoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of methyl 4-(3-bromopropyl)benzoate, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Many organic substances are toxic and flammable, necessitating careful handling to prevent contact and inhalation.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes.[2] |
| Hand Protection | Chemically resistant nitrile gloves | Prevents skin contact with the chemical.[1][2] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[1][2] |
| Footwear | Closed-toe shoes | Protects feet from spills.[2] |
| Respiratory (If needed) | Fume hood or appropriate respirator | To be used in poorly ventilated areas to prevent inhalation of vapors.[1][3] |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as a halogenated organic compound. These substances require specific disposal streams to prevent environmental contamination and the formation of toxic byproducts during waste processing.[4] It is crucial not to mix halogenated waste with non-halogenated organic waste.[4][5]
1. Waste Segregation and Collection:
-
Primary Liquid Waste: Pure this compound and solutions containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[1][2][5] These containers are often color-coded (e.g., green-labeled carboys) for easy identification.[5]
-
Aqueous Waste: Any aqueous solutions contaminated with this compound should also be treated as hazardous and collected separately as halogenated waste.[4] Do not dispose of this chemical down the drain.[1][2]
-
Contaminated Solid Waste: All solid materials that have come into contact with the chemical, such as gloves, filter paper, and absorbent materials, must be placed in a designated solid hazardous waste container.[4]
2. Container Management:
-
Labeling: Before adding any waste, the container must be clearly labeled with a "Hazardous Waste" tag.[6] The label must include the full chemical name, "this compound," and an approximate concentration or volume.[7]
-
Condition and Closure: Use only containers that are in good condition, free from leaks, and have a secure, tight-fitting lid.[6][8] The container must remain closed at all times, except when actively adding waste.[4][6]
3. Storage of Waste:
-
Location: Store the waste container in a designated, well-ventilated area, such as a satellite accumulation area (SAA) within the laboratory.[6] It is best practice to store it in a secondary containment tray to mitigate leaks or spills.[4]
-
Compatibility: Ensure that the waste container is segregated from incompatible materials. Brominated compounds should be stored separately from alkalis, reducing agents, and combustible materials.[4]
4. Final Disposal:
-
Institutional Protocols: Follow your institution's specific guidelines for hazardous waste pickup.[4] Contact your Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste container.[6][8]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution.[2][7]
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is critical.[4]
Chemical Spills:
-
Minor Spills: Alert personnel in the immediate vicinity. If the substance is flammable, extinguish all ignition sources. Small spills can be absorbed using an inert material (e.g., vermiculite, sand).[4][6] The collected material must then be placed in a labeled hazardous waste container.[4]
-
Major Spills: Evacuate the area and contact your institution's emergency response team or EHS department immediately.[6]
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[3][9]
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.[3][9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3][10]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.[11]
Disposal Workflow for this compound
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Methyl 4-(3-bromopropyl)benzoate
This document provides crucial safety protocols and logistical procedures for the handling and disposal of Methyl 4-(3-bromopropyl)benzoate, tailored for research, scientific, and drug development professionals. The following guidelines are designed to ensure a safe laboratory environment and proper management of this chemical.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂[1][2] |
| Molecular Weight | 257.12 g/mol [1] |
| CAS Number | 113100-86-0[1][2] |
| Melting Point | 71-73 °C[3] |
| Flash Point | 169.7 °C[3] |
| Vapor Pressure | 2.82E-05 mmHg at 25°C[3] |
| Hazard Category | Irritant[3] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option for general splash hazards; however, for prolonged contact or handling larger quantities, butyl gloves offer superior resistance to organic solvents.[4][5] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, it is recommended to use chemical splash goggles. A face shield should be worn in addition to goggles when handling large quantities or when there is a significant splash risk.[5]
-
Body Protection : A standard laboratory coat is required for all procedures. For tasks with a higher potential for splashes or spills, an acid-resistant apron should be worn over the lab coat.[4][5]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator appropriate for organic vapors should be used.[7][8]
Operational Plan for Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation and Collection:
-
Halogenated Organic Waste : All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves) and any unreacted chemical should be collected in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste".[9][10]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and properly labeled container for "Halogenated Organic Liquid Waste". Do not mix with non-halogenated organic solvents.[11][12]
-
Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[10][11]
-
Storage : Waste containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10][13]
Disposal Procedure:
-
Dispose of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
-
Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[10]
-
For spills, absorb the material with inert absorbent pads, place the pads in a sealed container, and label it as hazardous waste for disposal.[10][12]
First Aid Measures
In the event of exposure to this compound, immediate action is necessary.
-
If Inhaled : Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Following Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
Following Eye Contact : Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Following Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | CAS 113100-86-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. echemi.com [echemi.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
